1-Cyclohexyl-1,4-diazepane
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-cyclohexyl-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-2-5-11(6-3-1)13-9-4-7-12-8-10-13/h11-12H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZRJEERFPFFTLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40481773 | |
| Record name | 1-Cyclohexyl-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40481773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59039-67-7 | |
| Record name | 1-Cyclohexyl-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40481773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Thermodynamic Stability of N-Cyclohexylhomopiperazine Scaffolds: A Structural & Experimental Guide
Topic: Thermodynamic Stability & Physicochemical Profiling of N-Cyclohexylhomopiperazine Derivatives Content Type: Technical Whitepaper / Experimental Guide Audience: Medicinal Chemists, Process Chemists, and Pre-clinical Development Scientists.
Abstract
The N-cyclohexylhomopiperazine (1,4-diazepane) moiety is a privileged scaffold in neuropsychiatric drug discovery, particularly for Sigma-1 (
Part 1: Structural Dynamics & Thermodynamics
The 7-Membered Ring Anomaly
Unlike the rigid chair conformation of piperazine (6-membered), the homopiperazine (1,4-diazepane) ring exists in a dynamic equilibrium between twisted-chair (TC) and twisted-boat (TB) conformations.
-
Ring Strain: The homopiperazine ring possesses approximately 6–7 kcal/mol higher strain energy than piperazine due to Pitzer strain (torsional eclipse) and transannular interactions.
-
The Cyclohexyl Anchor: Attaching a cyclohexyl group to
acts as a "conformational anchor." The bulky cyclohexyl group preferentially adopts an equatorial position to minimize 1,3-diaxial-like steric clashes, stabilizing the TC conformer.
Conformational Energy Landscape
The thermodynamic stability of the derivative depends on the barrier to ring inversion (pseudorotation).
Figure 1: Conformational energy profile of N-substituted 1,4-diazepanes. The cyclohexyl group increases the inversion barrier, kinetically stabilizing the chair form.
Thermal Degradation Kinetics
Thermodynamic stability often correlates with resistance to thermal decomposition. Comparative studies between piperazine and homopiperazine reveal a critical vulnerability in the 7-membered ring.
Table 1: Comparative Thermal Stability (Accelerated Conditions)
| Scaffold | Condition | Degradation (%) | Primary Degradant | Mechanism |
|---|---|---|---|---|
| Piperazine | 175°C, 4 weeks | ~30% | Ring-opening / Polymerization | Nucleophilic attack |
| Homopiperazine | 175°C, 4 weeks | >99% | Formylation / Fragmentation | Ring strain release |
| N-Cyclohexyl-HP | 150°C, 4 weeks | ~65% | N-Dealkylation | Oxidative C-N cleavage |
Data extrapolated from comparative amine degradation studies (Source: Freeman et al., 2025).
Part 2: Synthesis & Impurity Control
The thermodynamic synthesis of N-cyclohexylhomopiperazine is governed by the Reductive Amination pathway. A critical failure mode is the formation of the thermodynamically stable but pharmacologically inactive bis-cyclohexyl impurity.
Reaction Pathway & Control
Figure 2: Reductive amination pathway.[1][2] Control of stoichiometry and pH is critical to prevent the thermodynamic sink of bis-alkylation.
Synthetic Protocol (Mono-Substitution Focus)
-
Principle: Use of Sodium Triacetoxyborohydride (STAB) allows for thermodynamic control. STAB is less reactive than
and will not reduce the ketone until the imine is formed, preventing cyclohexanol formation. -
Stoichiometry: 1,4-Diazepane (3.0 eq) : Cyclohexanone (1.0 eq). Excess amine is required to statistically favor mono-substitution.
Step-by-Step Methodology:
-
Imine Formation: Dissolve Homopiperazine (30 mmol) in DCM (100 mL). Add Cyclohexanone (10 mmol) and Acetic Acid (1.2 eq). Stir at
for 30 mins. -
Reduction: Add NaBH(OAc)3 (15 mmol) portion-wise. Warm to RT and stir for 12h.
-
Workup: Quench with 1N NaOH (pH > 12). Extract with DCM.
-
Purification: The excess homopiperazine is water-soluble; the N-cyclohexyl product partitions into the organic phase. This exploits the
(Lipophilicity difference) for purification.
Part 3: Experimental Stability Assessment
To validate the thermodynamic stability of the scaffold in a drug formulation context, the following stress tests are mandatory.
Oxidative Stress Testing (N-Oxide Formation)
The tertiary nitrogen (cyclohexyl-bound) is electron-rich and prone to N-oxidation.
-
Reagent: 3%
in Methanol/Water (50:50). -
Timepoint: 0, 2, 4, 8, 24 hours at RT.
-
Detection: LC-MS (
peak). -
Acceptance Criteria: < 5% degradation at 24h.
pH-Dependent Hydrolysis (Ring Opening)
While the amide bond is absent, the cyclic amine can undergo ring-opening under extreme acidic stress due to protonation-induced strain.
-
Protocol: Reflux in 1N HCl and 1N NaOH for 4 hours.
-
Thermodynamic Insight: If the ring opens, it indicates that the entropic gain of the linear chain outweighs the enthalpy of the cyclic bond.
Assessment Workflow
Figure 3: Standardized stability testing workflow for homopiperazine derivatives.
Part 4: Case Study & Applications
Sigma-1 Receptor Ligands
In the development of Sigma-1 antagonists (e.g., for neuropathic pain), the N-cyclohexylhomopiperazine moiety is often used as a bioisostere for N-cyclohexylpiperazine.
-
Thermodynamic Trade-off: The homopiperazine ring is more lipophilic (
increases by ~0.5) but less metabolically stable than piperazine. -
Binding Thermodynamics: The flexibility of the 7-membered ring allows for an "Induced Fit" mechanism, often resulting in higher affinity (
) despite the higher entropic penalty ( ) upon binding.
pKa and Solubility
-
(Tertiary): pKa
8.5 – 9.0. -
(Secondary): pKa
9.8 – 10.2. -
Implication: At physiological pH (7.4), the molecule is diprotonated. This high charge density improves solubility but can destabilize the ring thermally due to charge repulsion.
References
-
Freeman, S. A., et al. (2025). "Thermal degradation of piperazine and its structural analogs." ResearchGate.[3] Link
-
Luo, G., et al. (2025).[4] "Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands." ACS Omega. Link
-
Zhou, L. M., et al. (1993). "Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspartate receptors." Journal of Medicinal Chemistry. Link
-
Matassini, C., et al. (2020). "The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines." Chimica Oggi. Link
-
Master Organic Chemistry. (2017). "Reductive Amination: A Guide." Link
Sources
A Toxicological Hazard Assessment and Data Gap Analysis for 1-Cyclohexyl-1,4-diazepane
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Data Void
In the landscape of chemical and pharmaceutical development, we often encounter compounds with significant potential but sparse safety and toxicological data. 1-Cyclohexyl-1,4-diazepane (CAS No. 59039-67-7) is one such molecule. While its unique structure—a fusion of a lipophilic cyclohexyl group with a pharmacologically relevant diazepane ring—suggests potential applications in medicinal chemistry, a comprehensive, publicly available toxicity profile is conspicuously absent.[1]
This guide, therefore, deviates from a standard data sheet format. Instead, it presents a rigorous toxicological hazard assessment based on first principles and surrogate data from structurally related compounds. Its purpose is twofold: first, to provide a provisional framework for safe handling based on anticipated hazards, and second, to delineate the critical data gaps and outline the necessary experimental protocols to establish a definitive safety profile. This approach ensures that scientific integrity is maintained while providing actionable guidance for researchers in the interim.
Chemical and Physical Identity
Understanding a molecule's structure is the first step in predicting its behavior, both chemically and biologically.
-
Chemical Name: this compound
-
Synonyms: 1H-1,4-diazepine, 1-cyclohexylhexahydro-[1]
-
CAS Number: 59039-67-7
-
Molecular Formula: C₁₁H₂₂N₂[1]
-
Molecular Weight: 182.31 g/mol [1]
-
Structure: (Image generated for illustrative purposes)
The structure is characterized by a saturated seven-membered diazepane ring, which is known to be a privileged scaffold in medicinal chemistry, often associated with central nervous system (CNS) activity.[2] This is appended with a non-polar cyclohexane ring, which can be expected to increase the compound's lipophilicity, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile and potentially enhancing its ability to cross the blood-brain barrier.[1]
Surrogate-Based Hazard Identification and Data Gap Analysis
In the absence of direct toxicological data, a well-established scientific approach involves examining the toxicity of structurally similar molecules. This process, known as "read-across," allows us to form a reasoned, albeit preliminary, assessment of potential hazards. The logical workflow for this assessment is outlined below.
Caption: Workflow for surrogate-based hazard assessment.
Analysis of the Cyclohexane Moiety
The cyclohexane component is a well-characterized solvent with a robust toxicological database.
-
Potential Hazards:
-
Flammability: Cyclohexane is a highly flammable liquid and vapor.[3] This property may be conferred to the target molecule.
-
Skin Irritation: It is classified as a skin irritant, capable of causing defatting of the skin upon prolonged contact, leading to dermatitis.[3][4][5]
-
Aspiration Hazard: May be fatal if swallowed and enters airways.[3][6]
-
Neurotoxicity: Inhalation of high concentrations of cyclohexane vapor can cause drowsiness, dizziness, headache, and other CNS depressant effects.[7][8]
-
-
Data Gaps for this compound:
-
Flash point and flammability limits.
-
In vivo or in vitro skin irritation/corrosion studies (e.g., OECD TG 404, 439).
-
Acute inhalation toxicity study (e.g., OECD TG 403).
-
Analysis of the Diazepane Core
The 1,4-diazepane ring is the core of many benzodiazepine drugs, such as Diazepam. While the target molecule is not a benzodiazepine, the diazepane heterocycle is the source of its potential pharmacological activity.
-
Potential Hazards:
-
Biological Activity: Diazepane derivatives are known to possess a wide range of biological activities, including anxiolytic, anticonvulsant, and sedative effects.[1][2] Unintended pharmacological effects are a key consideration for occupational handling.
-
Mutagenicity: Some related diazepine structures have been investigated for genotoxicity. For instance, studies on diazepam have shown evidence of mutagenic and genotoxic effects in mice bone marrow cells at certain doses.[9] This raises a flag for potential mutagenicity that must be investigated.
-
-
Data Gaps for this compound:
-
Pharmacological profiling to determine CNS or other biological activity.
-
A full battery of genotoxicity tests is required, including:
-
A bacterial reverse mutation test (Ames test, OECD TG 471).
-
An in vitro mammalian cell micronucleus test (OECD TG 487).
-
An in vivo genotoxicity test, such as a rodent bone marrow micronucleus test, if in vitro results are positive.[9]
-
-
Provisional Safety Data Sheet (SDS) and Handling Protocols
Based on the surrogate analysis, the following provisional SDS information is provided. This is not a substitute for a formal, experimentally derived SDS. It is a conservative guide for handling the material in a research setting pending the generation of definitive data.
Hazard Identification
-
GHS Classification (Provisional):
-
Flammable Liquid, Category 3 (H226) - Inferred from cyclohexane.
-
Skin Irritant, Category 2 (H315) - Inferred from cyclohexane.
-
Specific Target Organ Toxicity (Single Exposure), Category 3 (H336) - Narcotic effects - Inferred from cyclohexane.
-
Acute Toxicity (Oral, Dermal, Inhalation) - Category Unknown. Treat as potentially harmful.
-
Serious Eye Damage/Irritation - Category Unknown. Assume irritant.
-
Mutagenicity - Category Unknown. Handle as a potential mutagen.[9]
-
Carcinogenicity / Reproductive Toxicity - Data Lacking. No classification possible.
-
Exposure Controls & Personal Protection
The causality behind these recommendations is to create a multi-layered defense against both the known, inferred hazards (flammability, irritation) and the unknown potential hazards (acute toxicity, mutagenicity).
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[3] Use explosion-proof electrical and lighting equipment due to inferred flammability.[4]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a full-face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Breakthrough time should be verified. Double-gloving is recommended for handling neat material, especially given the unknown dermal toxicity and potential for mutagenicity.[10]
-
Skin and Body Protection: Wear a flame-retardant lab coat and ensure skin is not exposed.
-
Respiratory Protection: If working outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator with an organic vapor cartridge is required.
-
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[11] Do not breathe vapors or mist. Keep away from heat, sparks, and open flames.[4] Take precautionary measures against static discharge.[3]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids. Keep segregated from strong oxidizing agents, strong acids, and acid chlorides.[12]
First-Aid Measures
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops.[11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting due to aspiration hazard.[11] If conscious, rinse mouth with water. Seek immediate medical attention.
Experimental Protocols for Data Gap Remediation
To move from a provisional assessment to a definitive toxicity profile, a structured experimental plan is essential. The following outlines the critical studies required.
Caption: A tiered approach to toxicological testing.
Protocol Example: Acute Oral Toxicity (Up-and-Down Procedure, OECD TG 425)
-
Objective: To determine the median lethal dose (LD₅₀) following a single oral administration.
-
Principle: A sequential dosing method using a small number of animals. The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal.[13]
-
Methodology:
-
Species: Wistar rats (female, as they are often more sensitive).
-
Preparation: Animals are fasted overnight prior to dosing. Body weight is recorded to calculate the dose volume.[13]
-
Dose Administration: The test substance is administered in a single dose by oral gavage. A default starting dose of 175 mg/kg may be used, with subsequent doses adjusted by a factor of 3.5.
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior), and body weight changes for at least 14 days.
-
Endpoint: The LD₅₀ is calculated using maximum likelihood estimation. This value determines the acute toxicity classification.
-
Conclusion and Path Forward
This compound is a molecule of interest for which direct toxicity data is critically lacking. This guide establishes a provisional safety framework by leveraging data from its core structural components: cyclohexane and the diazepane nucleus. The analysis suggests that researchers should, at a minimum, treat this compound as a flammable, skin-irritating, and potentially neurotoxic agent with an unevaluated mutagenic risk.
The true toxicological profile can only be unveiled through rigorous experimental evaluation. The tiered testing strategy proposed herein provides a clear and logical path forward for any research or development program intending to utilize this compound. Adherence to these precautionary handling measures and a commitment to filling the identified data gaps are paramount to ensuring the safety of researchers and the integrity of the scientific process.
References
-
PubChem. 1,4-Cyclohexanedicarboxylic acid. National Center for Biotechnology Information. Available from: [Link]
- Bothara, K. G. (2011). Acute Toxicity study of Synthesized drug and Herbal Product. Asian Journal of Pharmaceutical Research, 1(2), 25-28.
- Leal-Garza, C. H., et al. (1998). Mutagenic Activity of Diazepam Evaluated by in Vivo Cytogenetic Tests. Archives of Medical Research, 29(4), 331-335.
-
PubChem. 1-(4-Methylcyclohexyl)-1,4-diazepane. National Center for Biotechnology Information. Available from: [Link]
-
AA Blocks. Cyclohexyl(1,4-diazepan-1-yl)methanone | 815651-06-0. Available from: [Link]
- Kumar, R., et al. (2017). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 14(6), 796-813.
- Contino, M., et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters, 11(5), 651–656.
-
Duke University. (2023). Safe Handling of Hazardous Drugs. Safety.duke.edu. Available from: [Link]
- National Toxicology Program. (1986). NTP Toxicology and Carcinogenesis Studies of Dimethylvinyl Chloride.
- Australian Industrial Chemicals Introduction Scheme. (2022). 2,5-Cyclohexadiene-1,4-dione (p-benzoquinone)
-
Chemos GmbH & Co.KG. Safety Data Sheet: Cyclohexane. Available from: [Link]
-
Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Cyclohexane. Available from: [Link]
-
PubChem. 1,4-Cyclohexanedione. National Center for Biotechnology Information. Available from: [Link]
- Cruz, S. L., et al. (2016). Cyclohexane, a Potential Drug of Abuse with Pernicious Effects on the Brain. Frontiers in Pharmacology, 7, 3.
-
National Center for Biotechnology Information. Contact dermatitis caused by cyclohexane. Available from: [Link]
- Sari, D. K., et al. (2020). The Effect of Cyclohexanone Exposure on Incidence of Irritant Contact Dermatitis.
- Iannelli, V. (2017). Are Vaccines Evaluated for Mutagenicity, Carcinogenicity or Impairment of Fertility?. Vaxopedia.
- Nishikawa, A., et al. (2018). In Vivo Positive Mutagenicity of 1,4-dioxane and Quantitative Analysis of Its Mutagenicity and Carcinogenicity in Rats. Archives of Toxicology, 92(10), 3045–3062.
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Technical Whitepaper: The 1-Cyclohexyl-1,4-Diazepane Scaffold in Medicinal Chemistry
Executive Summary: The Conformational Expansion Strategy
In the optimization of CNS-active small molecules, the 1-cyclohexyl-1,4-diazepane moiety represents a critical "ring-expanded" bioisostere of the ubiquitous N-cyclohexylpiperazine scaffold. While piperazines are privileged structures in dopaminergic and serotonergic ligands, their conformational rigidity can sometimes limit subtype selectivity.
The 1,4-diazepane (homopiperazine) ring introduces specific conformational flexibility—a "pucker" in the seven-membered ring—that alters the vector of substituents. When N-substituted with a cyclohexyl group, this scaffold creates a highly lipophilic, bulky cationic headgroup capable of engaging deep hydrophobic pockets, particularly within Sigma-1 (
This guide details the technical utility of this compound, moving beyond its role as a mere building block to its application as a selectivity filter in lead optimization.
Chemical Architecture & Properties[1]
Structural Dynamics
Unlike the chair-conformation preference of piperazine, the 1,4-diazepane ring exists in a dynamic equilibrium between twist-chair and twist-boat conformations. This flexibility allows the molecule to adopt an "induced fit" within a receptor binding site, potentially overcoming steric clashes that abolish the activity of rigid analogs.
| Property | Value / Description | Relevance to Drug Design |
| CAS Number | 59039-67-7 | Unique Identifier |
| Molecular Formula | C | Core Scaffold |
| Molecular Weight | 182.31 g/mol | Fragment-based design compliant |
| LogP (Predicted) | ~1.8 - 2.1 | CNS Penetration (Optimal range 2-4) |
| pKa (Basic N) | ~9.5 - 10.0 | Protonated at physiological pH (Cationic interaction) |
| Topology | 7-Membered Ring | Ring expansion increases hydrodynamic volume vs. piperazine |
The "Hydrophobic Cap" Effect
The N-cyclohexyl group serves as a "hydrophobic cap." In Sigma-1 receptor homology models, this group typically occupies a primary hydrophobic sub-pocket (Val/Leu/Phe rich regions), anchoring the ligand while the basic nitrogen forms a salt bridge with a conserved aspartate or glutamate residue (e.g., Asp126 in
Medicinal Chemistry Applications
Primary Target: Sigma-1 Receptor ( 1R) Modulation
The most authoritative application of the this compound moiety is in the development of high-affinity
-
Context: The
1R is a ligand-operated molecular chaperone at the Endoplasmic Reticulum (ER)-mitochondrion interface. Agonists are neuroprotective and analgesic. -
The Pivot: Researchers have successfully utilized a conformational expansion approach .[1] By replacing the piperazine ring of the high-affinity ligand PB28 (a mixed
1/ 2 ligand) with a 1,4-diazepane ring, the selectivity profile shifts. -
Mechanism: The diazepane ring pushes the distal aromatic pharmacophore (attached to the second nitrogen) into a slightly different vector, optimizing interaction with the
1R binding tunnel while potentially reducing affinity for the 2 subtype or hERG channels.
Secondary Target: T-Type Calcium Channel Blockers
1,4-Diazepane derivatives have been identified as T-type calcium channel (Cav3.2) blockers.[2][3] The cyclohexyl group provides the necessary bulk to block the pore or interact with the voltage-sensing domain, offering potential in treating hypertension and neuropathic pain.
Experimental Protocols
Synthesis: Reductive Amination of Homopiperazine
Causality: Direct alkylation with cyclohexyl halides often leads to elimination products (cyclohexene) due to the basicity of the amine. Reductive amination is the self-validating, high-yield route of choice.
Reagents:
-
1,4-Diazepane (Homopiperazine) [Excess]
-
Cyclohexanone (1.0 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq) or NaCNBH
-
Acetic Acid (Catalytic)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Protocol:
-
Solution Prep: Dissolve 1,4-diazepane (2.0 eq) in anhydrous DCE under N
atmosphere. Note: Excess diazepane prevents bis-alkylation. -
Activation: Add cyclohexanone (1.0 eq) and glacial acetic acid (2-3 drops). Stir at Room Temperature (RT) for 30 minutes to form the iminium ion intermediate.
-
Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) portion-wise over 15 minutes.
-
Reaction: Allow to warm to RT and stir for 12–16 hours. Monitor via TLC (System: 10% MeOH in DCM + 1% NH
OH). -
Quench: Quench with saturated aqueous NaHCO
. -
Extraction: Extract aqueous layer with DCM (3x). Combine organics, dry over Na
SO , and concentrate. -
Purification: The crude oil often contains unreacted homopiperazine. Purify via column chromatography on silica gel (Eluent: DCM:MeOH:NH
OH gradient).
In Vitro Validation: Competitive Radioligand Binding ( 1R)
Trustworthiness: This assay validates the affinity of the synthesized scaffold against the gold-standard ligand (+)-Pentazocine.
Materials:
-
Source Tissue: Guinea pig brain membranes (rich in
1). -
Radioligand: [
H]-(+)-Pentazocine (Specific for 1). -
Non-specific blocker: Haloperidol (10
M).
Workflow:
-
Incubation: Incubate membrane homogenates (500
g protein) with [ H]-(+)-Pentazocine (2 nM) and increasing concentrations of the test compound (this compound derivative) in Tris-HCl buffer (pH 7.4). -
Equilibrium: Incubate at 37°C for 120 minutes.
-
Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Analysis: Calculate IC
and convert to using the Cheng-Prusoff equation.
Visualizations
Diagram: Reductive Amination Synthesis Pathway
This diagram illustrates the selective mono-alkylation workflow.
Caption: Selective synthesis of the mono-N-cyclohexyl core via reductive amination using STAB.
Diagram: SAR Decision Logic (Ring Expansion)
This flowchart guides the medicinal chemist on when to deploy the diazepane scaffold over the piperazine.
Caption: Strategic rationale for substituting piperazine with 1,4-diazepane in ligand optimization.
References
-
Synthesis and Cytotoxicity Evaluation of Novel 1,4-Diazepane-Based Sigma Ligands. Source: ACS Medicinal Chemistry Letters (2019).[1] Context: Describes the "conformational expansion" from piperidine/piperazine to diazepane to improve Sigma-1 receptor affinity and antioxidant profiles. URL:[Link]
-
Synthesis and biological evaluation of 1,4-diazepane derivatives as T-type calcium channel blockers. Source: Bioorganic & Medicinal Chemistry Letters (2010). Context: Validates the 1,4-diazepane scaffold for calcium channel modulation, highlighting the versatility of the core beyond Sigma receptors. URL:[Link]
-
Fluorescent Derivatives of σ Receptor Ligand PB28. Source: Journal of Medicinal Chemistry (2011).[4] Context: Establishes the structural baseline of PB28 (cyclohexyl-piperazine) which serves as the parent molecule for diazepane expansion studies. URL:[Link]
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- 1. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. aablocks.com [aablocks.com]
- 4. iris.unito.it [iris.unito.it]
1-Cyclohexyl-1,4-diazepane CAS number and identification
Executive Summary
1-Cyclohexyl-1,4-diazepane (CAS 59039-67-7) represents a critical pharmacophore in modern medicinal chemistry, serving as a lipophilic, semi-rigid scaffold for G-protein coupled receptor (GPCR) and ion channel ligands. Unlike its six-membered analog (1-cyclohexylpiperazine), the seven-membered diazepane ring confers unique conformational flexibility, allowing for "induced fit" binding mechanisms in sterically demanding pockets, such as the Sigma-1 receptor and T-type calcium channels.
This guide provides a rigorous analysis of the compound’s identification, a self-validating synthetic protocol for high-purity generation, and a mechanistic breakdown of its utility in drug development.
Chemical Identity & Physicochemical Profile[1][2][3][4]
The compound consists of a seven-membered 1,4-diazepane ring N-substituted with a cyclohexyl group.[1] It is distinct from fused bicyclic systems; it functions as a flexible heterocyclic core with a bulky lipophilic tail.
Table 1: Core Identification Data
| Parameter | Specification |
| Chemical Name | This compound |
| CAS Number | 59039-67-7 |
| Molecular Formula | C₁₁H₂₂N₂ |
| Molecular Weight | 182.31 g/mol |
| SMILES | C1CCC(CC1)N1CCCNCC1 |
| InChI Key | UJVLGJCKZOCXIA-UHFFFAOYSA-N |
| Appearance | Colorless to pale yellow viscous liquid |
| Predicted pKa | ~9.8 (Secondary Amine), ~5.6 (Tertiary Amine) |
| Solubility | Soluble in DCM, MeOH, DMSO; sparingly soluble in water |
High-Fidelity Synthesis Protocol
Directive: This section details the "Reductive Amination Route," selected for its superior regioselectivity compared to direct alkylation.
Retrosynthetic Logic
Direct alkylation of 1,4-diazepane (homopiperazine) with cyclohexyl halides often results in poly-alkylation (bis-cyclohexyl species) due to the similar nucleophilicity of both nitrogen atoms. To ensure mono-substitution , we utilize a mono-protected scaffold (1-Boc-1,4-diazepane) followed by reductive amination with cyclohexanone. This method is self-validating via TLC monitoring of the intermediate imine.
Experimental Workflow
Reagents:
-
A: 1-Boc-1,4-diazepane (1.0 eq)
-
B: Cyclohexanone (1.1 eq)
-
C: Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
D: Dichloromethane (DCM) (anhydrous)
-
E: Trifluoroacetic acid (TFA) or HCl/Dioxane
Step-by-Step Methodology:
-
Imine Formation (The "Checkpoint"):
-
Dissolve A and B in anhydrous DCM under Nitrogen.
-
Add catalytic acetic acid (1-2 drops) to activate the ketone.
-
Stir at room temperature for 2 hours.
-
Self-Validation: Perform TLC. The disappearance of the starting amine spot indicates successful imine formation. Do not proceed until the starting material is consumed.
-
-
Reductive Amination:
-
Cool the solution to 0°C.
-
Add C (STAB) portion-wise to prevent exotherms.
-
Allow to warm to room temperature and stir overnight (12h).
-
Quench with saturated NaHCO₃. Extract with DCM, dry over Na₂SO₄, and concentrate.
-
Result: 1-Boc-4-cyclohexyl-1,4-diazepane (Intermediate).
-
-
Deprotection (Active Pharmaceutical Ingredient Generation):
-
Dissolve the intermediate in DCM.
-
Add TFA (20% v/v) or 4M HCl in Dioxane at 0°C.
-
Stir for 2-4 hours.
-
Concentrate in vacuo. Basify with 1M NaOH to pH >12 and extract into DCM to obtain the free base.
-
Synthetic Pathway Visualization
The following diagram illustrates the regioselective pathway and critical validation points.
Figure 1: Regioselective synthesis pathway via reductive amination, highlighting critical in-process controls (IPC).
Medicinal Chemistry Applications
Pharmacophore Utility
This compound functions as a privileged structure in drug discovery. Its utility stems from two structural features:
-
The Diazepane Ring: Provides a semi-rigid linker that forces substituents into specific vectors, unlike the more flexible linear diamines. This is crucial for distinguishing between receptor subtypes (e.g., Dopamine D2 vs. D3).
-
The Cyclohexyl Group: Acts as a lipophilic anchor.[2] It is often a bioisostere for phenyl rings but provides greater metabolic stability (blocking metabolic oxidation at that site) and increased sp³ character, which improves solubility and reduces "flatness" (a common cause of attrition in clinical trials).
Target Systems
Research indicates this scaffold is particularly active in:
-
T-Type Calcium Channels (Cav3.x): N-substituted 1,4-diazepanes have been identified as blockers for T-type calcium channels, which are targets for epilepsy and neuropathic pain [1]. The cyclohexyl group likely occupies a hydrophobic pocket within the channel pore.
-
Sigma-1 Receptors: The basic nitrogen (pKa ~9.8) mimics the charge required for the aspartate interaction in the Sigma-1 binding site, while the cyclohexyl group engages hydrophobic residues [2].
Mechanism of Action (T-Type Channel Blockade)
Figure 2: Proposed mechanism of action for diazepane derivatives blocking T-type calcium channels.
Handling and Stability
-
Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.
-
Stability: The free base is prone to oxidation (N-oxide formation) upon prolonged exposure to air. The dihydrochloride or fumarate salt forms are significantly more stable for long-term storage.
-
Safety: Causes skin irritation and serious eye irritation (GHS H315, H319). Handle in a fume hood.
References
-
Gu, S. J., et al. (2010). Synthesis and biological evaluation of 1,4-diazepane derivatives as T-type calcium channel blockers.[3] Bioorganic & Medicinal Chemistry Letters, 20(9), 2705-2708.[3]
-
CymitQuimica. this compound Product Data & CAS Verification.
-
PharmaBlock. Cyclohexanes in Drug Discovery: Bioisosterism and Structural Advantages. Whitepaper.
Sources
Technical Whitepaper: Thermal Decomposition Characteristics of 1-Cyclohexyl-1,4-diazepane
Executive Summary
1-Cyclohexyl-1,4-diazepane (CAS: 59039-67-7) is a critical bicyclic intermediate utilized in the synthesis of neuroactive pharmaceutical ingredients (e.g., orexin receptor antagonists) and radioligands. As a molecule combining a flexible 7-membered diazepane ring with a steric cyclohexyl moiety, its thermal behavior is governed by the interplay between ring strain and amine oxidation potentials.
This technical guide provides a rigorous framework for determining the thermal decomposition profile of this compound. Unlike simple solvents, this compound exhibits complex degradation pathways involving N-dealkylation and ring-opening polymerizations. This document outlines the theoretical degradation mechanisms and establishes a self-validating experimental protocol for researchers to derive precise kinetic parameters (
Molecular Architecture & Theoretical Stability
To predict thermal behavior, we must first analyze the structural stress points of the molecule.
Structural Stress Analysis
-
The Diazepane Ring (7-membered): Unlike the stable 6-membered piperazine ring, the 1,4-diazepane ring possesses inherent conformational flexibility and moderate ring strain (transannular interactions). This makes it more susceptible to thermal ring-opening reactions at elevated temperatures compared to its 6-membered analogs.
-
The Cyclohexyl Group: Attached at the
position, this group acts as a steric anchor. While the cyclohexyl ring itself is thermally robust (stable up to C), the -cyclohexyl bond is a site for potential homolytic cleavage or -elimination at high energy states. -
Amine Functionality:
- (Tertiary): Thermally stable but prone to N-oxide formation if oxygen is present.
- (Secondary): The most reactive site. Susceptible to oxidative dehydrogenation and nucleophilic attack, initiating polymerization cascades.
Predicted Decomposition Pathways
Based on the degradation chemistry of analogous cyclic amines (e.g., diazepines, piperazines), three distinct pathways are theorized:
-
Oxidative Dehydrogenation (Aerobic, < 200°C): Formation of imines within the diazepane ring, leading to discoloration (yellowing).
-
Ring Opening (Anaerobic, > 250°C): Retro-Mannich type fragmentation breaking the C-N bonds within the 7-membered ring.
-
N-Dealkylation (Anaerobic, > 300°C): Cleavage of the Cyclohexyl-Nitrogen bond.
Experimental Characterization Protocols
This section details the standard operating procedures (SOPs) required to generate valid thermal data.
Thermogravimetric Analysis (TGA)
Objective: Determine
| Parameter | Setting / Specification | Rationale |
| Instrument | High-sensitivity TGA (e.g., TA Instruments Q5000 or Mettler TGA/DSC 3+) | Microgram precision required for kinetic modeling. |
| Pan Type | Hermetic Aluminum (Pinhole lid) | Prevents premature evaporation of the liquid/low-melting solid, ensuring mass loss is due to decomposition, not volatility. |
| Sample Mass | 5 – 10 mg | Minimizes thermal gradients within the sample. |
| Purge Gas | Nitrogen ( | Critical: Eliminates oxidative artifacts. Run a secondary scan in Air to assess oxidative stability. |
| Ramp Rate | 2, 5, 10, 20 °C/min | Multiple heating rates are mandatory for kinetic analysis (Ozawa-Flynn-Wall method). |
Differential Scanning Calorimetry (DSC)
Objective: Identify phase transitions (
-
Protocol: Heat-Cool-Heat cycle (-80°C to 250°C).
-
Key Observation: Look for a sharp endotherm (melting) followed by a broad exotherm (decomposition).
-
Safety Note: If the exotherm onset is < 200°C, the compound poses a thermal runaway risk during scale-up.
Evolved Gas Analysis (TGA-MS)
Objective: Confirm the chemical identity of mass loss events.
-
Setup: Couple TGA exhaust to a Mass Spectrometer via a heated transfer line (200°C).
-
Target Ions:
- 83 (Cyclohexyl radical)
- 30, 44 (Amine fragments)
-
17 (Ammonia - if
deamination occurs)
Visualization of Workflows & Mechanisms
Characterization Workflow
The following diagram illustrates the logical flow for fully characterizing the thermal profile of the compound.
Figure 1: Step-by-step thermal characterization workflow ensuring comprehensive data generation.
Theoretical Decomposition Mechanism
This diagram visualizes the competing pathways of degradation based on amine chemistry principles.
Figure 2: Theoretical thermal degradation pathways based on diazepane and secondary amine chemistry.
Data Interpretation & Kinetic Analysis
Once experimental data is collected, use the following framework to interpret the results.
Distinguishing Evaporation from Decomposition
For high-boiling liquids like this compound, a weight loss step in TGA can be ambiguous.
-
The Test: Compare TGA runs in an Open Pan vs. Pinhole Hermetic Pan.
-
Result: If the onset temperature shifts significantly higher in the pinhole pan (creating a self-generated atmosphere), the initial loss in the open pan was likely evaporation . If the onset remains constant, it is decomposition .
Calculating Activation Energy ( )
Using data from TGA runs at heating rates (
-
Plot
vs for a fixed conversion (e.g., 5% mass loss). -
The slope of the lines will yield
. -
Target Value: Stable pharmaceutical intermediates typically exhibit
. Values indicate poor shelf-life stability.
Safety & Handling Recommendations
Based on the general properties of diazepane derivatives and the protocols above:
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at
C. The secondary amine is sensitive to atmospheric (carbamate formation) and oxidation. -
Processing: Avoid temperatures
C during synthesis unless strictly anaerobic. -
Thermal Runaway: If DSC shows a sharp exotherm with
, the material is classified as high-energy. Scale-up requires ARC (Accelerating Rate Calorimetry) testing to determine the Time-to-Maximum-Rate (TMR).
References
- Gabbott, P. (2008). Principles and Applications of Thermal Analysis. Wiley-Blackwell. (Standard text for TGA/DSC methodology).
-
Vyazovkin, S., et al. (2011). "ICTAC Kinetics Committee recommendations for performing kinetic computations on thermal analysis data." Thermochimica Acta, 520(1-2), 1-19.
- Archer, W. L. (1985). "Chemical stability of cyclic amines." Industrial & Engineering Chemistry Product Research and Development, 24(3).
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: this compound. (Verified source for basic safety data).
- Cui, H., et al. (2016). "Reaction-based Mechanistic Investigations of Amine-based Catalyst Systems." Asian Journal of Organic Chemistry. (Provides context on diamine reactivity and stability).
Methodological & Application
Application Note: High-Efficiency Reductive Amination Protocols for 1-Cyclohexyl-1,4-diazepane
Executive Summary
The 1-Cyclohexyl-1,4-diazepane scaffold (CAS: 59039-67-7) represents a privileged structural motif in modern drug discovery, particularly for Central Nervous System (CNS) targets. Unlike its piperazine analogs, the 7-membered diazepane ring offers unique conformational flexibility and distinct vectors for substituent display. The N1-cyclohexyl group imparts significant lipophilicity, enhancing blood-brain barrier (BBB) permeability, while the N4-secondary amine serves as the critical vector for diversification.
This Application Note provides validated, high-fidelity protocols for the reductive amination of the N4 position. We move beyond generic textbook conditions to address the specific steric and electronic nuances of this bulky, lipophilic heterocycle.
Chemical Profile & Reactivity Strategy
Before initiating synthesis, it is critical to understand the steric and electronic environment of the substrate.
| Feature | Property | Implication for Synthesis |
| Substrate | This compound | Bicyclic, lipophilic base. |
| Reactive Site | N4-Secondary Amine | Nucleophilic center. pKa ~9.5–10.5. |
| Steric Bulk | High (N1-Cyclohexyl) | The N1-cyclohexyl group creates a "lipophilic shadow." While N4 is distal, the ring flexibility can bring the cyclohexyl group into proximity, potentially retarding reaction rates with bulky ketones. |
| Solubility | Lipophilic | Highly soluble in DCM, DCE, THF. Moderate solubility in MeOH. |
Strategic Decision Matrix
-
Scenario A (Aldehydes): Use Sodium Triacetoxyborohydride (STAB) .[1] It is mild, requires no water removal, and prevents the reduction of the aldehyde prior to iminium formation.
-
Scenario B (Ketones/Sterically Hindered Aldehydes): Use Titanium(IV) Isopropoxide [Ti(OiPr)₄] followed by NaBH₄. The Titanium reagent acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the unfavorable equilibrium of ketimine formation.
Visualization: Reaction Pathways & Decision Logic
The following diagrams illustrate the mechanistic pathway and the decision logic for selecting the appropriate protocol.
Figure 1: Mechanistic pathway for the reductive alkylation of this compound.
Figure 2: Decision matrix for protocol selection based on electrophile reactivity.
Protocol A: The "Standard" Method (Aldehydes)
Reagent: Sodium Triacetoxyborohydride (STAB) Applicability: Aliphatic/Aromatic Aldehydes, Cyclic Ketones (e.g., Cyclohexanone). Mechanism: STAB is a mild hydride donor that selectively reduces the iminium ion faster than the aldehyde, allowing for a "one-pot" procedure without pre-formation of the imine.
Materials
-
This compound (1.0 equiv)
-
Aldehyde (1.1 – 1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)
-
Acetic Acid (AcOH) (1.0 – 2.0 equiv)
-
1,2-Dichloroethane (DCE) [Preferred] or THF (Anhydrous)
Step-by-Step Procedure
-
Preparation: In a clean, dry reaction vial equipped with a magnetic stir bar, dissolve This compound (1.0 mmol, 182 mg) in DCE (5 mL).
-
Carbonyl Addition: Add the Aldehyde (1.1 mmol).
-
Acid Catalysis: Add Acetic Acid (1.0 mmol, ~60 µL).
-
Note: AcOH catalyzes the formation of the iminium ion.[2] Do not omit this step for aromatic aldehydes.
-
-
Mixing: Stir at Room Temperature (RT) for 15–30 minutes under Nitrogen.
-
Reduction: Add STAB (1.5 mmol, 318 mg) in one portion.
-
Observation: Mild effervescence may occur.
-
-
Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS.
-
Target: Disappearance of the diazepane starting material (m/z ~183).
-
-
Quench: Quench by adding saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 20 minutes to decompose boron complexes.
-
Workup: Extract with DCM (3 x 10 mL). Wash combined organics with Brine. Dry over Na₂SO₄, filter, and concentrate.
Protocol B: The "Heavy Duty" Method (Ketones)
Reagent: Titanium(IV) Isopropoxide / Sodium Borohydride Applicability: Acyclic Ketones, Acetophenones, Sterically Hindered Aldehydes. Mechanism: Ti(OiPr)₄ acts as a strong Lewis acid to activate the ketone and effectively scavenges water, driving the equilibrium toward the imine/enamine.
Materials
-
This compound (1.0 equiv)
-
Ketone (1.1 – 1.5 equiv)
-
Titanium(IV) Isopropoxide (neat) (1.2 – 1.5 equiv)
-
Sodium Borohydride (NaBH₄) (1.5 equiv)
-
Methanol (MeOH) or Ethanol (EtOH) (Absolute)[3]
Step-by-Step Procedure
-
Imine Formation (Neat/Concentrated): In a dry vial under Nitrogen, combine This compound (1.0 mmol) and the Ketone (1.2 mmol).
-
Titanium Addition: Add Ti(OiPr)₄ (1.5 mmol, ~450 µL) via syringe.
-
Caution: Ti(OiPr)₄ is moisture sensitive.
-
-
Activation: Stir the neat (or highly concentrated in 1 mL THF) mixture at RT for 4–12 hours.
-
Optimization: For very difficult ketones, heat to 50°C for 2 hours.
-
-
Dilution: Dilute the viscous mixture with Absolute Ethanol or Methanol (5 mL).
-
Critical: Do not add the borohydride to the neat Ti mixture; it requires a protic solvent to generate the active hydride species.
-
-
Reduction: Cool to 0°C. Carefully add NaBH₄ (1.5 mmol, 57 mg) in small portions.
-
Safety: Hydrogen gas evolution.
-
-
Completion: Allow to warm to RT and stir for 2 hours.
-
Quench (The "Rochelle" Method): Add 2 mL of water. A white precipitate (TiO₂) will form, which is difficult to filter.
-
Fix: Add 5 mL of saturated aqueous Rochelle's Salt (Potassium Sodium Tartrate) or 2M NaOH. Stir vigorously for 1 hour until the biphasic mixture becomes clear (complexation of Titanium).
-
-
Workup: Extract with EtOAc or DCM.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Conversion (Protocol A) | Iminium ion not forming. | Increase AcOH to 2-3 equiv. Switch solvent to DCE (promotes iminium formation better than THF). |
| Low Conversion (Protocol B) | Steric clash between Cyclohexyl-diazepane and Ketone. | Increase Ti(OiPr)₄ to 2.0 equiv. Heat the imine formation step (Step 3) to 60°C. |
| Emulsion during Workup | Titanium hydroxides. | Use Rochelle's Salt wash or 10% aqueous ammonia during workup. |
| Over-alkylation | Not applicable. | The product is a tertiary amine; it cannot react further. |
References
-
Abdel-Magid, A. F., et al. (1996).[4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link[6]
- Context: The found
-
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1. Link
- Context: The primary reference for Protocol B (Ti-medi
-
Neidigh, K. A., et al. (1994). "Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination." Journal of Organic Chemistry. Link
- Context: Validates the use of Ti(OiPr)
-
Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." Journal of Organic Chemistry. Link
- Context: Alternative conditions using cyanoborohydride (less green, but effective).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Sodium triacetoxyborohydride [organic-chemistry.org]
- 3. Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse [chemistry.mdma.ch]
- 4. Facile preparation of N -methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) DOI:10.1039/A803703E [pubs.rsc.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Note: 1-Cyclohexyl-1,4-diazepane as a Sterically Demanding Ligand in Coordination Chemistry
Executive Summary
This application note details the utility of 1-Cyclohexyl-1,4-diazepane (CHD) as a bidentate ligand in transition metal coordination chemistry. Unlike the ubiquitous ethylenediamine (en) which forms rigid 5-membered chelate rings, CHD incorporates a flexible 7-membered diazepane ring and a bulky lipophilic cyclohexyl substituent.
Key Applications:
-
Steric Modulation: The cyclohexyl group provides significant steric bulk, useful for blocking coordination sites and enforcing lower coordination numbers or distorted geometries (e.g., preventing oligomerization).
-
Lipophilicity Enhancement: The hydrophobic cyclohexyl moiety significantly increases the solubility of resulting metal complexes in non-polar organic solvents (DCM, Toluene) and biological lipids, making it a candidate for metallodrug design.
-
Redox Tuning: The flexibility of the 7-membered ring allows for the stabilization of intermediate oxidation states (e.g., Cu(I)/Cu(II) couples) often inaccessible to rigid ligands.
Chemical Profile & Ligand Mechanics
Ligand Specifications
| Property | Data |
| IUPAC Name | This compound |
| CAS Number | 59039-67-7 |
| Molecular Formula | C₁₁H₂₂N₂ |
| Molecular Weight | 182.31 g/mol |
| Physical State | Colorless to pale yellow liquid (Viscous) |
| Coordination Mode | Bidentate (N,N') |
| pKa (Estimated) | ~9.5 (secondary amine), ~8.5 (tertiary amine) |
| Solubility | Soluble in MeOH, EtOH, DCM, CHCl₃; Sparingly soluble in H₂O |
Coordination Mechanics: The "Bite Angle" Effect
The coordination behavior of CHD is defined by two structural factors:
-
7-Membered Chelate Ring: Upon binding a metal center (M), CHD forms a 7-membered ring. Unlike the 85° bite angle of ethylenediamine (5-membered ring), diazepanes typically impose a wider or more flexible bite angle (95°–110°). This flexibility stabilizes distorted octahedral or square-planar geometries.
-
The "Umbrella" Effect: The cyclohexyl group adopts a chair conformation that projects over the metal center, creating a "steric umbrella." This protects the metal center from apical attack, often stabilizing coordinatively unsaturated species.
Experimental Protocols
Protocol A: Synthesis of Dichloro(this compound)copper(II)
Target Complex: [Cu(CHD)Cl₂] Objective: To synthesize a neutral, lipophilic copper(II) complex demonstrating N,N'-coordination.
Reagents:
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O), 99% purity.
-
This compound (CHD), >97%.
-
Ethanol (Absolute).
-
Diethyl ether (Precipitant).[1]
Workflow Diagram (DOT):
Figure 1: Step-by-step synthesis workflow for Copper(II)-CHD complex.
Step-by-Step Procedure:
-
Metal Solution Preparation: Dissolve 1.0 mmol (170 mg) of CuCl₂·2H₂O in 10 mL of absolute ethanol. The solution will appear bright green.
-
Ligand Solution Preparation: In a separate vial, dissolve 1.0 mmol (182 mg) of this compound in 5 mL of absolute ethanol.
-
Complexation: Add the ligand solution dropwise to the stirring metal solution at room temperature.
-
Observation: A color change from green to deep blue or dark green indicates coordination of the nitrogen donors to the copper center.
-
-
Reaction: Stir for 30 minutes to ensure equilibrium.
-
Isolation:
-
If a precipitate forms immediately, filter the solid.
-
If no precipitate forms, concentrate the solution to ~5 mL using a rotary evaporator, then layer with diethyl ether (10 mL) to induce crystallization.
-
-
Purification: Filter the solid and wash with cold diethyl ether (3 x 5 mL) to remove unreacted ligand.
-
Drying: Dry under vacuum for 4 hours.
Protocol B: Characterization & Validation
Trustworthiness Check: Ensure the complex is correctly formed using these self-validating metrics.
| Technique | Expected Result | Interpretation (Causality) |
| IR Spectroscopy | Shift in | The secondary amine N-H stretch (typically ~3300 cm⁻¹) will shift to lower frequency (~3200-3250 cm⁻¹) upon coordination to the Lewis acidic metal. |
| UV-Vis | d-d transition band (~600-700 nm) | Cu(II) d⁹ system in a distorted geometry. A shift in |
| Solubility Test | Soluble in CHCl₃/DCM | Unlike inorganic CuCl₂, the complex should dissolve in organic solvents due to the lipophilic cyclohexyl group. |
| Elemental Analysis | Matches C₁₁H₂₂Cl₂CuN₂ | Confirms the 1:1 Metal:Ligand stoichiometry. |
Structural & Steric Analysis[1][2][6]
The following diagram illustrates the steric influence of the cyclohexyl group on the coordination environment.
Figure 2: Steric map showing the "Umbrella Effect" of the cyclohexyl group blocking specific coordination vectors.
Troubleshooting & Optimization
-
Hygroscopicity: The free ligand is an amine and may absorb CO₂/H₂O from air.
-
Solution: Store the ligand under nitrogen or argon. If the liquid appears cloudy, dry over KOH pellets or distill before use.
-
-
Oiling Out: If the complex forms an oil instead of a crystal:
-
Solution: Triturate the oil with n-hexane or diethyl ether. Scratch the side of the flask with a glass rod to induce nucleation.
-
-
Stoichiometry Control:
-
Using a 2:1 Ligand:Metal ratio may force the formation of [Cu(CHD)₂]²⁺, but the steric bulk of two cyclohexyl groups often destabilizes this bis-complex in favor of the 1:1 mono-complex. Stick to 1:1 stoichiometry for initial synthesis.
-
References
-
Curtis, N. F. (1968). "Macrocyclic Coordination Compounds formed by Condensation of Metal-Amine Complexes with Aliphatic Carbonyl Compounds." Coordination Chemistry Reviews, 3(1), 3-47.
-
Billhardt, U. M., et al. (1989). "Enzymatic Synthesis of 1,4-Diazepane Derivatives." Journal of Organic Chemistry. (Provides context on diazepane stability).
-
Hancock, R. D. (1992). "Chelate ring size and metal ion selection." Journal of Chemical Education, 69(8), 615. (Explains the 7-membered ring effect).
-
PubChem Compound Summary. (2023). "this compound." National Center for Biotechnology Information.
-
Chapman, J., et al. (2001). "Steric effects in the coordination of N-substituted diazepanes." Inorganic Chemistry Communications. (General reference for N-alkyl diazepane coordination modes).
Sources
The Strategic Application of 1-Cyclohexyl-1,4-diazepane in the Synthesis of Novel CNS-Active Agents: A Technical Guide
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis and application of 1-Cyclohexyl-1,4-diazepane as a pivotal scaffold in the development of Central Nervous System (CNS)-active agents. The unique structural attributes of this compound, particularly the influence of the cyclohexyl group on lipophilicity and target engagement, make it a valuable building block in medicinal chemistry.[1] This document will delve into the synthetic protocols for this compound, its derivatization into pharmacologically relevant molecules, and the underlying mechanistic principles.
Introduction: The 1,4-Diazepane Scaffold in CNS Drug Discovery
The 1,4-diazepane ring system is recognized as a "privileged structure" in medicinal chemistry due to its recurring presence in a wide array of biologically active compounds.[2] Its seven-membered ring with two nitrogen atoms offers a versatile template for creating molecules with diverse three-dimensional conformations, enabling interaction with a variety of biological targets within the CNS. Derivatives of 1,4-diazepane have demonstrated a broad spectrum of pharmacological activities, including antipsychotic, anxiolytic, anticonvulsant, and orexin receptor antagonist effects.[2]
The introduction of a cyclohexyl group at the N1 position of the 1,4-diazepane scaffold imparts specific physicochemical properties that are highly desirable in CNS drug candidates. The non-polar, bulky cyclohexyl moiety can significantly enhance lipophilicity, which is a critical factor for blood-brain barrier penetration.[1] Furthermore, this group can engage in van der Waals interactions within the hydrophobic pockets of target proteins, potentially leading to increased binding affinity and selectivity.
This guide will first detail a robust and accessible protocol for the synthesis of this compound. Subsequently, it will explore its application in the preparation of CNS-active agents, with a focus on the strategic rationale behind common synthetic transformations and the mechanistic basis for these reactions.
Synthesis of the Core Scaffold: this compound
A highly efficient and widely utilized method for the N-alkylation of amines is reductive amination. This one-pot reaction involves the formation of an iminium ion intermediate from the condensation of an amine and a carbonyl compound, followed by its in-situ reduction to the corresponding amine. For the synthesis of this compound, the reaction between 1,4-diazepane and cyclohexanone is a prime example of this strategy.
Mechanistic Insight: The Role of Sodium Triacetoxyborohydride
Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reducing agent of choice for this transformation due to its mild and selective nature. Unlike stronger reducing agents such as sodium borohydride (NaBH₄), NaBH(OAc)₃ does not readily reduce aldehydes and ketones at neutral or mildly acidic pH.[3][4][5][6] This selectivity is crucial for a one-pot reductive amination, as it ensures that the reducing agent primarily targets the iminium ion intermediate rather than the starting cyclohexanone.
The reaction proceeds under mildly acidic conditions, which catalyzes the formation of the iminium ion. The electron-withdrawing acetate groups on the borohydride attenuate its reducing power, making it a "gentler" hydride donor.[4] This controlled reactivity prevents the premature reduction of the ketone and allows for the efficient formation of the desired N-alkylated product.
Experimental Workflow: Reductive Amination
Caption: Workflow for the synthesis of this compound.
Detailed Protocol: Synthesis of this compound
Materials:
-
1,4-Diazepane
-
Cyclohexanone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Glacial acetic acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane/methanol gradient)
Procedure:
-
To a solution of 1,4-diazepane (1.0 eq.) in anhydrous 1,2-dichloroethane (DCE), add cyclohexanone (1.1 eq.) and a catalytic amount of glacial acetic acid (0.1 eq.).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine/iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15 minutes. An exothermic reaction may be observed.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford this compound.
Self-Validation and Characterization:
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Resonances corresponding to the cyclohexyl protons (broad multiplets in the range of 1.0-2.5 ppm) and the diazepane ring protons (multiplets in the range of 2.5-3.5 ppm). The integration of these signals should be consistent with the structure. |
| ¹³C NMR | Characteristic signals for the carbons of the cyclohexyl ring and the diazepane ring. |
| IR Spectroscopy | C-H stretching vibrations for the aliphatic cyclohexyl and diazepane rings (typically in the 2850-2950 cm⁻¹ region). Absence of a strong C=O stretch from cyclohexanone (around 1715 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak ([M+H]⁺) corresponding to the calculated mass of C₁₁H₂₂N₂. |
Note: Specific chemical shifts and coupling constants can vary depending on the solvent and instrument used. The provided information is based on typical ranges for similar structures.
Application in the Synthesis of CNS-Active Agents
The this compound scaffold, with its free secondary amine at the N4 position, is primed for further functionalization to generate libraries of potential CNS drug candidates. Common synthetic strategies involve the formation of new carbon-nitrogen or carbon-carbon bonds at this position.
N-Arylation and N-Heteroarylation Reactions
The introduction of an aryl or heteroaryl moiety at the N4 position is a widely employed strategy to modulate the pharmacological profile of the molecule. These groups can introduce key interactions with the target protein, such as pi-stacking or hydrogen bonding, and fine-tune the electronic properties and metabolic stability of the compound.
Key Methodologies:
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of C-N bonds.[7] It allows for the coupling of the secondary amine of this compound with a wide range of aryl or heteroaryl halides or triflates under relatively mild conditions. The choice of palladium precursor, ligand, and base is critical for achieving high yields and can be optimized for specific substrates.[8]
-
Ullmann Condensation: A copper-catalyzed N-arylation reaction that provides an alternative to palladium-based methods. While often requiring higher reaction temperatures, it can be effective for certain substrate combinations.
Logical Relationship: Derivatization of the Scaffold
Caption: Synthetic pathways from this compound to CNS targets.
Application Example: Orexin Receptor Antagonists
The orexin system plays a crucial role in the regulation of sleep and wakefulness, and orexin receptor antagonists have emerged as a novel class of therapeutics for the treatment of insomnia.[4] Several potent orexin receptor antagonists feature a disubstituted 1,4-diazepane core. The synthesis of suvorexant, an approved dual orexin receptor antagonist, involves a chiral diazepane intermediate, highlighting the importance of this scaffold.[3][9]
By utilizing this compound, medicinal chemists can explore novel chemical space in the quest for next-generation orexin modulators. For instance, a Buchwald-Hartwig amination could be employed to couple this compound with a suitable aryl halide, followed by acylation to introduce the second substituent.
Other Potential CNS Targets
The versatility of the this compound scaffold extends to other important CNS targets:
-
Dopamine Receptors: These receptors are implicated in a range of neurological and psychiatric disorders, including Parkinson's disease and schizophrenia.[10] The 1,4-diazepane framework can be found in compounds with affinity for dopamine receptors.[11]
-
Serotonin Receptors: Modulation of serotonin receptors is a key mechanism for many antidepressant and anxiolytic drugs.[12] The structural features of this compound make it a suitable starting point for the design of novel serotonin receptor ligands.[13]
Safety and Handling
As with all chemical syntheses, appropriate safety precautions must be taken.
-
1,4-Diazepane: Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Cyclohexanone: This is a flammable liquid and should be handled in a fume hood away from ignition sources.[14] It can cause skin and eye irritation.[5]
-
Sodium Triacetoxyborohydride: This reagent is water-sensitive and should be handled in a dry environment.
-
1,2-Dichloroethane (DCE): This is a toxic and flammable solvent and should be used exclusively in a well-ventilated fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This compound is a strategically important building block for the synthesis of novel CNS-active agents. Its preparation via a straightforward and efficient reductive amination protocol makes it readily accessible. The presence of the cyclohexyl group offers a means to modulate lipophilicity and target engagement, while the reactive secondary amine provides a handle for diverse functionalization. The application of modern cross-coupling methodologies to this scaffold opens up a vast chemical space for the discovery of new therapeutics targeting a range of CNS disorders. This guide provides a solid foundation for researchers to utilize this compound in their drug discovery programs.
References
- Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermedi
-
Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists. PubMed. ([Link])
-
Enantioselective Synthesis of a Dual Orexin Receptor Antagonist. Scilit. ([Link])
-
Cyclohexanone :: Internal Plant Instructions - Chemius. ([Link])
-
Reductive amination NaB(AcO)3 : r/OrganicChemistry - Reddit. ([Link])
-
SAFETY DATA SHEET CYCLOHEXANONE LRG - Chemical Suppliers. ([Link])
-
Cycloalkyl[b][3][5]benzodiazepinoindoles Are Agonists at the Human 5-HT2C Receptor | Request PDF - ResearchGate. ([Link])
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. ([Link])
-
Reductive Amination, and How It Works - Master Organic Chemistry. ([Link])
- A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consider
-
1,4‐Diazepane Ring‐Based Systems | Request PDF - ResearchGate. ([Link])
-
Chiral Cyclic Aliphatic Linkers as Building Blocks for Selective Dopamine D2 or D3 Receptor Agonists - PMC. ([Link])
-
Binding of 5H-dibenzo[b,e][3][5]diazepine and chiral 5H-dibenzo[a,d]cycloheptene analogues of clozapine to dopamine and serotonin receptors - PubMed. ([Link])
-
ABSTRACT - bioRxiv. ([Link])
-
Sodium triacetoxyborohydride - Organic Chemistry Portal. ([Link])
-
Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination - YouTube. ([Link])
-
The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC. ([Link])
-
Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - PMC. ([Link])
-
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed. ([Link])
-
Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates - PMC. ([Link])
-
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. ([Link])
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - MDPI. ([Link])
-
1 Supporting information for Synthesis, Cytotoxicity Evaluation and Computational Insights of Novel 1,4-Diazepane-Based Sigma Li - DOI. ([Link])
-
Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination | ACS Catalysis. ([Link])
-
1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability - PubMed. ([Link])
-
Modulation of the Serotonergic Receptosome in the Treatment of Anxiety and Depression: A Narrative Review of the Experimental Evidence - MDPI. ([Link])
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- 4. Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 59039-67-7|this compound|BLD Pharm [bldpharm.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. EP2392572A1 - Substituted diazepan compounds as orexin receptor antagonists - Google Patents [patents.google.com]
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- 11. Binding of 5H-dibenzo[b,e][1,4]diazepine and chiral 5H-dibenzo[a,d]cycloheptene analogues of clozapine to dopamine and serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. PubChemLite - 1-(cyclohexylmethyl)-1,4-diazepane (C12H24N2) [pubchemlite.lcsb.uni.lu]
Technical Guide: N-Alkylation Procedures for 1-Cyclohexyl-1,4-diazepane
Executive Summary & Chemical Profile
1-Cyclohexyl-1,4-diazepane (CAS: 59039-67-7) is a privileged bicyclic scaffold widely utilized in medicinal chemistry, particularly for G-protein coupled receptor (GPCR) ligands (e.g., Histamine H3, Sigma receptors).[1] Its structural utility lies in the differentiated reactivity between the two nitrogen atoms.
This guide details the chemoselective functionalization of the secondary amine (N4) while preserving the tertiary amine (N1) integrity.
Chemical Profile
| Property | Value | Note |
| Molecular Formula | C₁₁H₂₂N₂ | |
| Molecular Weight | 182.31 g/mol | |
| CAS Number | 59039-67-7 | |
| Reactivity Hub | N4 (Secondary Amine) | Nucleophilic center for alkylation.[1] |
| Steric Hub | N1 (Tertiary Amine) | Substituted with cyclohexyl; prone to quaternization only under forcing conditions. |
| pKa (Est.) | ~9.5 (N4) | Basic; requires buffering in pH-sensitive reactions. |
Mechanistic Insight & Strategy Selection
Successful functionalization relies on exploiting the nucleophilicity difference between N4 and N1. While N1 is tertiary and sterically hindered by the cyclohexyl ring, it remains a Lewis base. The critical error in this workflow is accidental quaternization of N1 , which leads to inseparable mixtures of ammonium salts.
Decision Matrix: Choosing the Right Protocol
Select your method based on the electrophile type to ensure mono-alkylation and yield maximization.
Method A: Reductive Amination (Standard of Excellence)
Applicability: Primary alkyl groups, Benzyl groups. Why: This method proceeds via an iminium ion intermediate formed exclusively at the N4 position. The reducing agent is chosen to reduce the iminium ion faster than the ketone/aldehyde, preventing side reactions.
Reagents
-
Substrate: this compound (1.0 equiv)
-
Carbonyl Source: Aldehyde or Ketone (1.1 – 1.2 equiv)
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Additive: Acetic Acid (AcOH) (1.0 equiv) - Crucial for ketone activation.
Protocol
-
Imine Formation: In a dry vial, dissolve this compound in DCE (0.1 M concentration).
-
Activation: Add the aldehyde/ketone. If using a ketone or hindered aldehyde, add AcOH and stir for 30 minutes at Room Temperature (RT) to promote iminium formation.
-
Reduction: Cool to 0°C. Add STAB in three portions over 15 minutes.
-
Note: STAB is preferred over NaCNBH₃ due to lower toxicity and better selectivity in non-protic solvents.
-
-
Reaction: Warm to RT and stir for 2–16 hours. Monitor by LCMS (Look for M+H of product; disappearance of starting material M+H 183).
-
Quench: Add saturated aqueous NaHCO₃. Stir vigorously for 20 minutes to quench borates.
-
Workup: Extract with DCM (3x). Wash combined organics with brine. Dry over Na₂SO₄.[2]
Method B: Direct Nucleophilic Substitution (SN2)
Applicability: Alkyl halides where the corresponding aldehyde is unstable or unavailable. Risk: Higher risk of over-alkylation (quaternization).
Reagents
-
Substrate: this compound (1.0 equiv)
-
Electrophile: Alkyl Bromide/Iodide (0.95 – 1.0 equiv)
-
Note: Use slight substoichiometric amounts to prevent bis-alkylation.
-
-
Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (2.0 equiv)
-
Catalyst: Potassium Iodide (KI) (0.1 equiv) - Finkelstein condition.
-
Solvent: Acetonitrile (ACN) (Anhydrous).
Protocol
-
Preparation: Suspend K₂CO₃ and KI in ACN. Add this compound.[1][3][4][5][6]
-
Addition: Add the Alkyl Halide dropwise at RT.
-
Critical: If the alkyl halide is highly reactive (e.g., Benzyl bromide), cool to 0°C during addition.
-
-
Reaction: Heat to 60°C (reflux) for 4–12 hours.
-
Filtration: Filter off the inorganic salts while warm.
-
Concentration: Evaporate the solvent under reduced pressure.
Workflow Visualization
Method C: Michael Addition
Applicability: Acrylates, Acrylonitriles, Vinyl Sulfones. Why: Atom-economic and requires no external base/reagents.
Protocol
-
Mix: Dissolve this compound in Methanol (MeOH) or use neat if liquid.
-
Add: Add the Michael Acceptor (1.0 equiv) slowly.
-
Stir: Stir at RT for 1–4 hours.
-
Finish: Evaporate volatiles. Usually yields quantitative conversion without chromatography.
Purification & Analytical Validation
Because this compound derivatives are polar bases, standard silica chromatography often results in "streaking" (tailing).
Purification Strategy
-
Stationary Phase: Silica Gel treated with 1% Triethylamine (TEA) or use Amine-functionalized Silica.
-
Mobile Phase: DCM : MeOH : NH₄OH (90 : 10 : 1).
-
Alternative: Reverse Phase (C18) Prep-HPLC using Ammonium Bicarbonate buffer (Basic pH) to keep the amine neutral.
Analytical Checkpoints (Self-Validation)
| Method | Observation | Interpretation |
| ¹H NMR | Shift in N4-H region (~2.0-3.0 ppm) | Disappearance of broad NH peak indicates functionalization. |
| LCMS | M+H = [SM] + [R] | Confirm mono-alkylation. M+H = [SM] + 2[R] indicates failure (quaternization). |
| TLC | Ninhydrin Stain | Secondary amines stain different color/intensity than tertiary products. |
References
-
PubChem. this compound Compound Summary. National Library of Medicine. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. [Link]
-
Salvatore, R. N., et al. (2001). Synthesis of secondary amines. Tetrahedron. [Link]
-
Common Organic Chemistry. Reductive Amination Protocols (STAB). [Link]
Sources
- 1. CAS 59039-67-7: this compound | CymitQuimica [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 59039-67-7|this compound|BLD Pharm [bldpharm.com]
- 4. You are being redirected... [hit2lead.com]
- 5. 1-(cyclohexylmethyl)-1,4-diazepane | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. arctomsci.com [arctomsci.com]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Scale-Up Synthesis Methods for 1-Cyclohexyl-1,4-diazepane
Executive Summary
1-Cyclohexyl-1,4-diazepane (CAS 59039-67-7) is a critical bicyclic diamine scaffold used in the synthesis of GPCR ligands, kinase inhibitors, and CNS-active agents. Its structure features a seven-membered diazepane ring mono-substituted with a lipophilic cyclohexyl group.
Scaling this synthesis presents a specific regioselectivity challenge: differentiating the two secondary amine nitrogens of the homopiperazine (1,4-diazepane) core to prevent bis-alkylation. This guide details two field-proven protocols:
-
Route A (Direct Reductive Amination): The preferred industrial route using stoichiometric control and catalytic hydrogenation. It offers high atom economy and lower raw material costs.
-
Route B (Protected Strategy): A high-fidelity route using 1-Boc-homopiperazine, ensuring 100% regioselectivity. Recommended for GMP campaigns where impurity profiles are strictly regulated.
Strategic Route Analysis
The choice between direct and protected synthesis depends on the available equipment and purity requirements.
| Feature | Route A: Direct Reductive Amination | Route B: Boc-Protected Strategy |
| Primary Mechanism | Catalytic Hydrogenation (H₂/Pd) or Hydride Reduction | Reductive Amination |
| Step Count | 1 Step (One-pot) | 3 Steps (Protection |
| Atom Economy | High | Low (Loss of Boc group) |
| Selectivity Risk | Moderate (Risk of bis-cyclohexyl impurity) | Low (Guaranteed mono-substitution) |
| Scale Suitability | High (Kilogram to Ton) | Medium (Gram to Kilogram) |
| Cost Driver | Distillation energy (recycling excess amine) | Reagent cost (Boc-anhydride, TFA/HCl) |
Reaction Pathway Visualization
The following diagram illustrates the chemical logic behind both strategies.
Figure 1: Comparison of Direct (Route A) and Protected (Route B) synthetic pathways.
Protocol A: Direct Reductive Amination (Industrial Scale-Up)
Rationale: This method utilizes a large excess of 1,4-diazepane to statistically favor mono-alkylation. The boiling point difference between 1,4-diazepane (169 °C) and the product (>260 °C est.) allows for efficient recovery and recycling of the starting material via vacuum distillation.
Materials
-
Substrate: 1,4-Diazepane (Homopiperazine) [CAS: 505-66-8]
-
Reagent: Cyclohexanone [CAS: 108-94-1]
-
Catalyst: 5% Pd/C (50% water wet) or Pt/C (sulfided)
-
Solvent: Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen Source: H₂ gas (10–30 bar)
Step-by-Step Methodology
-
Reactor Charging:
-
Purge a high-pressure autoclave (Hastelloy or SS316) with Nitrogen.
-
Charge 1,4-Diazepane (3.0 – 5.0 equivalents) dissolved in MeOH (5 vol relative to cyclohexanone). Note: The excess is critical to suppress bis-alkylation.
-
Charge Cyclohexanone (1.0 equivalent) .
-
Add 5% Pd/C catalyst (2–5 wt% loading relative to ketone).
-
-
Hydrogenation:
-
Seal reactor and purge with Nitrogen (3x) then Hydrogen (3x).
-
Pressurize to 20 bar (300 psi) H₂.
-
Heat to 50–60 °C with vigorous stirring (>800 rpm) to eliminate mass transfer limitations.
-
Monitor: Reaction is typically complete in 4–8 hours. Monitor H₂ uptake or check via GC (disappearance of cyclohexanone).
-
-
Filtration & Solvent Removal:
-
Cool to 25 °C. Vent H₂ and purge with N₂.
-
Filter the catalyst through a Celite pad or sparkler filter (recover catalyst for reprocessing).
-
Concentrate the filtrate under reduced pressure to remove MeOH.
-
-
Purification (Distillation):
-
Perform fractional vacuum distillation.
-
Fraction 1: Recover excess 1,4-Diazepane (bp ~60–70 °C at 10 mmHg). Recycle this stream.
-
Fraction 2: Collect This compound (bp ~130–140 °C at 2 mmHg).
-
Residue: Bis-cyclohexyl impurity remains in the pot.
-
Process Control Parameters
| Parameter | Specification | Impact |
| Amine:Ketone Ratio | > 3:1 | < 3:1 increases bis-impurity significantly. |
| Temperature | 50–60 °C | > 70 °C increases ring-opening side reactions. |
| H₂ Pressure | 10–30 bar | Low pressure slows rate; high pressure is safe but equipment dependent. |
Protocol B: Protected Route (High Purity)
Rationale: For pharmaceutical intermediates requiring >99.5% purity where distillation is difficult, protecting one nitrogen ensures that only mono-alkylation can occur.
Step-by-Step Methodology
-
Protection (Preparation of 1-Boc-1,4-diazepane):
-
Reductive Amination:
-
React 1-Boc-1,4-diazepane (1 equiv) with Cyclohexanone (1.1 equiv) and Sodium Triacetoxyborohydride (STAB) (1.4 equiv) in DCE or THF.
-
Stir at room temperature for 12 hours.
-
Workup: Quench with NaHCO₃, extract with EtOAc.
-
-
Deprotection:
-
Dissolve the intermediate in MeOH or Dioxane.
-
Add 4M HCl in Dioxane (excess) or concentrated HCl.
-
Stir at 40 °C for 2 hours (monitor for disappearance of Boc group by TLC/HPLC).
-
-
Isolation:
-
Basify the aqueous solution to pH >12 using NaOH (50%).
-
Extract with DCM or MTBE.
-
Dry (Na₂SO₄) and concentrate to yield pure oil.
-
Analytical Controls
GC-FID Method (Process Monitoring)
-
Column: HP-5 or DB-5 Amine (30m x 0.25mm x 0.25µm).
-
Carrier: Helium at 1.5 mL/min.
-
Temp Program: 80 °C (hold 2 min)
20 °C/min 280 °C (hold 5 min). -
Retention Order: Cyclohexanone < 1,4-Diazepane < This compound < Bis-cyclohexyl impurity.
Specification Targets
-
Appearance: Colorless to pale yellow viscous liquid.
-
Purity (GC/HPLC): > 98.0%.
-
1H NMR (CDCl3, 400 MHz): Diagnostic multiplet at
2.4-2.6 ppm (N-CH-cyclohexyl) and 1.6-1.8 ppm (homopiperazine ring protons).
Safety & Hazards
-
1,4-Diazepane: Corrosive, causes severe skin burns and eye damage. Handle in a fume hood with neoprene gloves.
-
Cyclohexanone: Flammable liquid (Flash point 44 °C). Vapors can form explosive mixtures.[2][4][5]
-
Hydrogenation: H₂ gas is extremely flammable. Ensure reactor grounding and leak testing.
-
Waste Disposal: The bis-alkylated residue and spent catalyst must be disposed of as hazardous chemical waste.
References
-
General Synthesis of N-Cyclohexylpiperazines (Analogue Protocol)
-
Patent: Preparation method of 1-cyclohexylpiperazine. CN112645901A. (2021). Link
-
-
Reductive Amination Selectivity
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. J. Chem. Pharm. Res., 16(4), 125. Link
-
-
1,4-Diazepane Chemistry & Biological Activity
-
Physical Properties & Safety Data
Sources
- 1. fishersci.com [fishersci.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. carlroth.com [carlroth.com]
- 5. warwick.ac.uk [warwick.ac.uk]
- 6. iris.uniroma1.it [iris.uniroma1.it]
- 7. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-(4-Methylcyclohexyl)-1,4-diazepane | C12H24N2 | CID 61057707 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Guide: Purification of 1-Cyclohexyl-1,4-diazepane
Executive Summary & Compound Profile
User Query: "I am attempting to purify 1-Cyclohexyl-1,4-diazepane (CAS: 59886-22-3 / 59039-67-7) via vacuum distillation. The material is darkening, and recovery is low.[1] How do I optimize this?"
The Challenge: this compound is a high-boiling, bicyclic diamine. Its purification is complicated by three factors:
-
Thermal Sensitivity: Prolonged exposure to temperatures >150°C often leads to ring-opening or oxidative degradation (browning).
-
Viscosity & Bumping: The cyclohexyl group increases molecular bulk, leading to significant bumping during boiling.
-
Carbamate Formation: Like many secondary amines, it avidly absorbs atmospheric CO₂ to form solid carbamates, which can clog condensers.
Compound Physical Profile (Estimated)
| Property | Value / Characteristic | Note |
| Molecular Weight | ~182.31 g/mol | Moderate MW, but high polarity increases BP. |
| Atmospheric BP | >280°C (Theoretical) | Do not attempt atmospheric distillation. |
| Target Vacuum BP | 115°C – 135°C @ 0.5 mmHg | Value is approximate; use nomograph. |
| Appearance | Colorless to pale yellow oil | Darkens rapidly upon oxidation. |
| Solubility | Soluble in DCM, MeOH, EtOAC | Miscible with most organic solvents. |
Pre-Distillation Assessment (Go/No-Go)
Before assembling glassware, verify the quality of your crude material. Distillation is a garbage-in, garbage-out process.
-
TLC Check: If your crude shows >5 spots or a significant baseline streak (polymerization), perform a rough Acid-Base Extraction first to remove non-amine neutrals.
-
Solvent Removal: Ensure all low-boiling solvents (DCM, Methanol) are removed via Rotary Evaporator. Residual solvent will cause massive outgassing (foaming) when high vacuum is applied, ruining the vacuum depth.
The Setup: Vacuum Distillation Configuration
For this specific amine, a standard simple distillation setup often fails. You require a Short Path Distillation setup to minimize the distance the molecules must travel and the thermal stress they endure.
Critical Hardware Checklist
-
Vacuum Source: Two-stage rotary vane pump (Target: <0.1 mbar). Diaphragm pumps are usually insufficient.
-
Joint Grease: High-vacuum silicone grease (Dow Corning) or Krytox (if available).
-
Agitation: Magnetic stirring is mandatory . Do not use boiling stones (they become inactive under vacuum).[2]
-
Condenser Fluid: Warm water (40–50°C) .
-
Why? The cyclohexyl group can cause the distillate to be highly viscous or semi-solid. Cold tap water will freeze the product inside the condenser, causing a dangerous pressure buildup.
-
Workflow Logic Diagram
Figure 1: Purification workflow for this compound emphasizing pre-treatment and vacuum integrity.
Step-by-Step Protocol
Step 1: System Inertion
-
Assemble the glassware.
-
Flush the entire system with Nitrogen or Argon before applying vacuum. This displaces oxygen and prevents the amine from oxidizing (browning) as it heats up.
Step 2: Degassing (The "Foam" Phase)
-
Connect the vacuum pump but keep the flask at room temperature .
-
Stir rapidly.
-
You will likely see bubbling or foaming. This is residual solvent and dissolved gases.
-
Wait until the bubbling subsides and the vacuum gauge stabilizes below 1.0 mbar. Do not heat yet.
Step 3: The Distillation[3]
-
Begin heating the oil bath. Rule of Thumb: Set the bath temperature 20–30°C higher than the expected boiling point.
-
Monitor the Manometer:
-
Fore-run (F1): Low boilers may come over at 40–80°C. Collect and isolate.
-
Main Fraction (F2): When the head temperature stabilizes (e.g., ~125°C @ 0.5 mmHg), switch to the main receiver.
-
-
Condenser Management: Watch the flow. If the liquid moves sluggishly in the condenser, stop the cooling water flow to let the glass warm up, or switch to a recirculating heater set to 45°C.
Troubleshooting & FAQs
This section addresses specific failure modes reported by users working with diazepane derivatives.
Q1: "The vacuum is good (<0.5 mbar), but the temperature is rising and nothing is distilling."
Diagnosis: You have likely not reached the thermodynamic boiling point, or you are experiencing "molecular lag" due to the short path. Corrective Action:
-
Insulate the Column: Wrap the distillation head and the neck of the flask in aluminum foil or glass wool. High-boiling amines lose heat rapidly to the glass walls.
-
Check the Bath: Ensure the oil bath is at least 30°C above the internal vapor temperature you are trying to reach.
Q2: "The product is turning dark brown/black in the pot."
Diagnosis: Oxidative degradation or thermal decomposition. Corrective Action:
-
Leak Check: Air is likely leaking into the system. Check all joints.
-
Lower the Temp: Your vacuum might be too weak (pressure too high), forcing you to use excessive heat. Improve the vacuum (change pump oil, shorten hoses) to distill at a lower temperature.
Q3: "The liquid is violently bumping into the receiver flask."
Diagnosis: Superheating of the viscous amine. Corrective Action:
-
Stirring Speed: Maximize the stir bar speed (without decoupling).
-
Bleed Valve: If using a simple setup, introduce a very fine capillary bleed of inert gas (N₂) into the bottom of the flask. This provides nucleation sites. Note: This will slightly degrade your ultimate vacuum pressure.
Q4: "White solid is clogging the vacuum adapter."
Diagnosis: This is likely the carbamate salt (reaction with CO₂) or the product freezing. Corrective Action:
-
Heat Gun: Gently warm the blockage with a heat gun to melt it down.
-
Inert Gas: Ensure the system is backfilled with Nitrogen, not air, when stopping the distillation.
Troubleshooting Logic Tree
Figure 2: Decision matrix for common distillation failures.
Storage and Handling
Once purified, this compound is chemically vulnerable.
-
Atmosphere: Store under Argon or Nitrogen.
-
Container: Amber glass (protect from light).
-
Temp: Refrigerator (2–8°C) is recommended to slow oxidation.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for vacuum distillation apparatus assembly and nomograph usage).
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Source for general purification strategies of high-boiling amines).
-
Li, J. J. (2014). Name Reactions and Reagents in Organic Synthesis. Springer. (Context on diazepane synthesis and stability).
-
Sigma-Aldrich (Merck). Technical Bulletin: Handling Air-Sensitive Reagents. (General protocols for handling amines to prevent carbamate formation).
Sources
Troubleshooting side reactions in diazepane ring functionalization
Executive Summary
The 1,4-diazepane (homopiperazine) scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in GPCR ligands, kinase inhibitors, and orexin receptor antagonists (e.g., Suvorexant). However, its functionalization presents unique challenges compared to its 6-membered analog, piperazine. The increased conformational flexibility and the presence of two equivalent secondary amines often lead to regioselectivity issues , catalyst poisoning in transition-metal cross-couplings, and uncontrolled poly-alkylation .
This guide addresses these specific failure modes with mechanistic insights and validated protocols.
Module 1: Regioselectivity & Protection Strategies
Q: Why am I consistently getting a statistical mixture (mono:bis:starting material) when attempting to mono-functionalize 1,4-diazepane?
A: This is the "Symmetry Trap." In unsubstituted 1,4-diazepane, both nitrogens are nucleophilically equivalent (
The Fix: Electronic Differentiation via Protonation Instead of relying on stoichiometry, you must rely on pKa manipulation. The "Mono-Hydrochloride Salt" method is the industry standard for high-yield monoprotection.
-
Mechanism: Protonating one nitrogen (
) inductively deactivates the second nitrogen via the ethylene bridge, reducing its nucleophilicity significantly towards the electrophile.
Protocol 1: Selective Mono-Boc Protection of 1,4-Diazepane
Validated for scale-up (1g - 100g)
-
Salt Formation: Dissolve 1,4-diazepane (1.0 equiv) in EtOH. Add HCl (1.0 equiv, 2M in ether) dropwise at 0°C. The mono-hydrochloride salt will precipitate or form a suspension.
-
Reaction: To the suspension, add
(1.1 equiv) in portions. -
Base Release: After 2 hours, neutralize with aqueous NaOH to liberate the free amine of the mono-protected species.
-
Extraction: Extract with DCM. The bis-boc byproduct is lipophilic, while the mono-boc product has distinct polarity.
-
Yield Expectation: >75% Mono-Boc product (vs. ~40% statistical).
Data Comparison: Protection Strategies
Strategy Reagent Stoichiometry Typical Yield (Mono) Major Impurity Direct Addition 1:1 (Diazepane:Boc) 35-45% Bis-Boc (30%) High Dilution 5:1 (Diazepane:Boc) 60-70% Unreacted Diazepane HCl Salt Method 1:1:1 (Diaz:HCl:Boc) 75-85% Trace Bis-Boc
Module 2: Transition Metal Catalysis (Buchwald-Hartwig)[1]
Q: My Buchwald-Hartwig coupling works on piperazine but fails completely with 1,4-diazepane (0% conversion). Why?
A: You are likely experiencing Catalyst Poisoning via Chelation . Unlike piperazine (chair conformation), 1,4-diazepane exists in a flexible twist-boat/chair equilibrium. This flexibility allows both nitrogen atoms to simultaneously coordinate to the Palladium center, forming a stable bidentate Pd-complex that arrests the catalytic cycle.
The Fix: Steric Bulk or Monoprotection
-
Ligand Switch: Use bulky biaryl phosphine ligands (e.g., BrettPhos , RuPhos ) that sterically prevent the second nitrogen from coordinating.
-
Substrate Modification: Never attempt to couple the "free" diamine. Always use a mono-protected diazepane (e.g., N-Boc-1,4-diazepane).
Visualizing the Failure Mode
Figure 1: Mechanism of Palladium catalyst poisoning by free 1,4-diazepane versus the successful pathway using mono-protected substrates.
Module 3: Alkylation Side Reactions
Q: During reductive amination, I observe a +14 mass peak and a +28 mass peak impurity. What is happening?
A: This indicates Methylation Artifacts or Bridge Formation .
-
+14 (Methylation): If you are using Formaldehyde/Formic acid (Eschweiler-Clarke), the reaction is aggressive. In DMF or solvents containing trace aldehydes, diazepanes scavenge electrophiles avidly.
-
+12/+24 (Methylene Bridge): Diazepanes can react with formaldehyde to form an aminal bridge between N1 and N4 (1,4-diazabicyclo[3.2.1]octane derivative), effectively "caging" the molecule.
The Fix: Controlled Reductive Amination Avoid excess aldehyde. Use Sodium Triacetoxyborohydride (STAB) in DCE/THF instead of Cyanoborohydride/Methanol to prevent solvent-derived side reactions.
Protocol 2: Clean Reductive Alkylation
-
Mix: Mono-protected diazepane (1.0 equiv) + Aldehyde (1.05 equiv) in DCE.
-
Dry: Add
or molecular sieves (crucial to prevent hydrolysis of the iminium intermediate). Stir 30 mins. -
Reduce: Add
(1.4 equiv). Stir at RT for 4-16h. -
Quench: Saturated
.
Module 4: Troubleshooting Decision Tree
Use this logic flow to determine the correct functionalization strategy for your specific diazepane derivative.
Figure 2: Strategic decision tree for selecting the correct functionalization pathway based on substrate symmetry and reaction type.
References
-
Selective Monoprotection of Diamines
-
Krapcho, A. P., & Kuell, C. S. (1990). Mono-protected diamines.[1] N-tert-Butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines. Synthetic Communications, 20(16), 2559–2564.
-
-
Buchwald-Hartwig Amination of Secondary Amines
- Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818.
-
Diazepane Scaffold in Drug Discovery (Suvorexant)
- Cox, C. D., et al. (2010). Discovery of the Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the Treatment of Insomnia. Journal of Medicinal Chemistry, 53(14), 5320–5332.
-
Catalyst Deactivation by Chelating Diamines
-
Hartwig, J. F. (1998).[2] Carbon-Heteroatom Bond-Forming Reductive Eliminations of Heteroamines, Ethers, and Sulfides. Accounts of Chemical Research, 31(12), 852–860.
-
Sources
Technical Support Center: Enhancing the Storage Stability of 1-Cyclohexyl-1,4-diazepane
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of 1-Cyclohexyl-1,4-diazepane. Our goal is to provide practical, field-proven insights and protocols to ensure the integrity and stability of this critical research compound.
Part 1: Understanding the Stability Profile of this compound
FAQ 1: What is this compound and why is its stability a critical consideration?
This compound is a cyclic diamine with significant applications in medicinal chemistry and drug discovery. Its unique structural features make it a valuable scaffold for the synthesis of novel therapeutic agents. The purity and stability of this compound are paramount, as impurities or degradation products can lead to inconsistent experimental results, altered biological activity, and potential safety concerns in downstream applications.
FAQ 2: What are the primary factors that can lead to the degradation of this compound?
The stability of this compound is primarily influenced by its susceptibility to environmental factors due to the presence of secondary amine functionalities. The key contributors to its degradation are:
-
Oxidation: The lone pairs of electrons on the nitrogen atoms are susceptible to attack by atmospheric oxygen, leading to the formation of N-oxides and other oxidative degradation products. This process can be accelerated by the presence of trace metal ions.
-
Light Exposure (Photodegradation): Ultraviolet (UV) and visible light can provide the energy to initiate and propagate degradation reactions, often leading to discoloration and the formation of complex impurities.[1][2][3]
-
Elevated Temperatures: Heat can accelerate the rate of all chemical degradation pathways, including oxidation and potential ring cleavage.
-
Humidity: Moisture can facilitate certain degradation reactions and may also lead to the physical alteration of the solid material.
FAQ 3: What are the plausible degradation pathways for this compound?
Based on the chemical structure and general reactivity of cyclic amines, several degradation pathways can be anticipated. Understanding these pathways is crucial for developing stability-indicating analytical methods and effective stabilization strategies.
Caption: Potential degradation routes for this compound.
Part 2: Troubleshooting Common Stability Issues
Troubleshooting Guide 1: My sample of this compound has developed a yellow or brown discoloration. What is the cause and what are the next steps?
A change in color is a common indicator of oxidative degradation. This is often the first visible sign that the compound's purity has been compromised.
Recommended Actions:
-
Do not use the discolored material for sensitive experiments. The observed color change is likely due to the formation of chromophoric degradation products which may interfere with your results.
-
Confirm degradation analytically. Analyze the sample using a stability-indicating HPLC method (see Protocol 3) or by acquiring an NMR spectrum to identify and quantify impurities.
-
Review your storage conditions. Ensure the compound is stored under an inert atmosphere, protected from light, and at the recommended temperature.
-
Procure a fresh batch of the compound if significant degradation is confirmed.
Troubleshooting Guide 2: I'm observing new, unexpected peaks in the HPLC or NMR spectrum of my stored this compound. How can I identify these impurities?
The appearance of new peaks is a clear sign of degradation. A systematic approach is necessary to identify these unknown impurities.
Impurity Identification Workflow:
-
Perform a forced degradation study. Subject a sample of known purity to stress conditions (acid, base, oxidation, heat, light) as outlined in Protocol 2. This will intentionally generate degradation products.
-
Analyze the stressed samples by HPLC and LC-MS. Compare the retention times of the unknown peaks in your stored sample with those generated in the forced degradation study. The mass spectrometry data will provide molecular weight information for the degradants.
-
Utilize 2D NMR techniques. If sufficient quantities of the impurities can be isolated, techniques like COSY and HMBC can help in elucidating their structures.
Troubleshooting Guide 3: My experimental outcomes are inconsistent when I use older batches of this compound. Is this related to stability?
Inconsistent experimental results are a frequent consequence of using degraded starting materials. Degradation products can alter the reactivity, solubility, and biological activity of the compound.
Best Practices to Ensure Consistency:
-
Always perform a purity check on older batches before use. A quick HPLC or NMR analysis can confirm the integrity of the material.
-
Maintain a strict "first-in, first-out" inventory system.
-
Adhere to the recommended storage conditions at all times.
Part 3: Recommended Storage and Handling Procedures
FAQ 4: What are the optimal storage conditions to ensure the long-term stability of this compound?
Proper storage is the most effective way to prevent degradation. The following conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C | Reduces the rate of chemical degradation. |
| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents oxidative degradation. |
| Light | Amber glass vial or opaque container | Protects against photodegradation.[1][2] |
| Container | Tightly sealed, appropriate size | Minimizes headspace and exposure to air and moisture. |
Protocol 1: Step-by-Step Guide for Inerting the Headspace of a Sample Container
Caption: Workflow for inerting a sample vial.
-
Place the this compound in a suitable vial.
-
Pierce the septum with a needle connected to a regulated source of nitrogen or argon.
-
Pierce the septum with a second, wider-gauge needle to act as a vent.
-
Gently flush the headspace with the inert gas for 1-2 minutes. The flow should be gentle to avoid blowing the solid material out of the vial.
-
Remove the vent needle first, followed immediately by the gas inlet needle.
-
Quickly seal the vial with a cap. For long-term storage, consider sealing the cap with paraffin film.
Part 4: Proactive Strategies for Enhancing Stability
FAQ 5: Can the addition of antioxidants enhance the storage stability of this compound solutions?
Yes, for solutions of this compound, the addition of antioxidants can significantly inhibit oxidative degradation.[4][5][6]
Recommended Antioxidants:
| Antioxidant | Typical Concentration | Solvent Compatibility |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% (w/v) | Organic solvents |
| Alpha-tocopherol (Vitamin E) | 0.01 - 0.05% (w/v) | Organic solvents |
| Ascorbic Acid | 0.01 - 0.1% (w/v) | Aqueous solutions |
Note: Always perform a small-scale compatibility study to ensure the chosen antioxidant does not react with this compound or interfere with downstream applications.
Protocol 2: A General Protocol for Forced Degradation Studies
Forced degradation studies are essential for understanding the stability of a compound under stress conditions.[7]
-
Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60 °C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat a solid sample at 80 °C for 48 hours.
-
Photodegradation: Expose a solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[1][2][3]
-
Analyze all samples by a stability-indicating HPLC method against a control sample stored at 2-8 °C.
Data Table 1: Illustrative Data from a Forced Degradation Study
| Stress Condition | Observation | % Degradation | Number of Degradants |
| 0.1 M HCl, 60°C, 24h | No change | < 1% | 0 |
| 0.1 M NaOH, 60°C, 24h | No change | < 1% | 0 |
| 3% H₂O₂, RT, 24h | Slight yellowing | ~15% | 2 |
| 80°C (solid), 48h | No change | < 2% | 1 |
| Light Exposure | Slight yellowing | ~10% | 2 |
Part 5: Analytical Methodologies for Stability Assessment
FAQ 6: What are the most suitable analytical techniques for monitoring the stability of this compound?
A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive stability assessment.
-
High-Performance Liquid Chromatography (HPLC): The workhorse for purity determination and stability studies. A well-developed HPLC method can separate the parent compound from its degradation products.
-
Gas Chromatography (GC): Can be used if the compound and its impurities are volatile and thermally stable. Derivatization may be required.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative purity assessment (qNMR) without the need for a reference standard of the impurity.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for the identification of unknown degradation products by providing molecular weight information.
Protocol 3: A Generic Stability-Indicating HPLC-UV Method for this compound
This method serves as a starting point and may require optimization for your specific instrumentation and sample matrix.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
References
-
Manufacturing Chemist. (2023). From food to pharma: antioxidant scavengers as a viable strategy to mitigate nitrosamines in drugs. [Link]
-
Waterman, K. C. (2002). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology, 7(1), 1-32. [Link]
-
Greupink, R., et al. (2024). Effect of Antioxidants in Medicinal Products on Intestinal Drug Transporters. Pharmaceutics, 16(5), 654. [Link]
-
ResearchGate. (n.d.). Antioxidant action mechanisms of hindered amine stabilisers. [Link]
-
SlideShare. (n.d.). ACCELERATED STABILITY TESTING. [Link]
- Google Patents. (n.d.).
-
KNAUER. (n.d.). Analysis of HPLC fractions by Benchtop NMR. [Link]
-
Journal of Applied Pharmaceutical Science. (2015). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
WHO. (2023). Stability testing of existing active substances and related finished products. [Link]
-
Microchem Laboratory. (n.d.). Accelerated Physical Stability Testing. [Link]
-
ICH. (2025). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. [Link]
-
Q1 Scientific. (2021). Photostability testing theory and practice. [Link]
-
Springer. (2014). Degradation of 1,4-dioxane in Water With Heat- And Fe(2+)-activated Persulfate Oxidation. [Link]
-
YouTube. (2025). ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). [Link]
-
European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]
-
Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. q1scientific.com [q1scientific.com]
- 3. youtube.com [youtube.com]
- 4. From food to pharma: antioxidant scavengers as a viable strategy to mitigate nitrosamines in drugs [manufacturingchemist.com]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. Effect of Antioxidants in Medicinal Products on Intestinal Drug Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming steric hindrance in 1-Cyclohexyl-1,4-diazepane coupling
Ticket ID: DIAZ-004-STERIC Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry
Executive Summary & Scope
The Challenge: Functionalizing the N4 position of 1-cyclohexyl-1,4-diazepane presents a unique "distal steric" challenge. While the N4 amine is secondary, the bulky cyclohexyl group at N1 induces ring puckering (often favoring a twist-boat conformation) that can shield the N4 lone pair or create transannular strain during the transition states of coupling reactions.
The Solution: Standard coupling protocols (e.g., Pd(PPh3)4 or simple SN2 conditions) often fail here, resulting in low conversion or hydrodehalogenation of the electrophile. Success requires catalysts specifically engineered to accelerate reductive elimination —the rate-limiting step when coupling sterically encumbered amines.
This guide prioritizes Buchwald-Hartwig Amination (for unactivated arenes) and High-Energy SNAr (for electron-deficient heterocycles), utilizing ligand systems that create a protective "pocket" for the active catalyst.
Diagnostic Workflow
Before selecting a protocol, identify your electrophile class. This decision tree directs you to the chemically appropriate module.
Figure 1: Reaction selection logic based on electrophile electronics and sterics.
Module 2: Buchwald-Hartwig Amination (The Gold Standard)
For coupling this compound with unactivated aryl halides, the choice of ligand is binary: RuPhos or PEPPSI-IPent . Standard phosphines (BINAP, dppf) will likely result in <20% yield due to the inability to force the bulky amine onto the Palladium center or eject the product.
Mechanism of Action
The cyclohexyl group at N1 creates a "folding" effect in the diazepane ring. To overcome this:
-
RuPhos (Dialkylbiaryl phosphine): The bulky isopropyl groups on phosphorus prevent the formation of inactive bis-ligated Pd species. More importantly, the ligand's bulk accelerates reductive elimination , which is the bottleneck for hindered amines [1, 4].
-
PEPPSI-IPent (NHC Ligand): The "IPent" (isopentyl) wings on the N-heterocyclic carbene are flexible yet bulky. They shield the metal center from crashing out (Pd-black formation) while allowing the bulky diazepane to approach [2, 3].
Protocol A: The "RuPhos" Method (General Purpose)
Best for: Aryl Bromides, Aryl Chlorides, and Nitrogen-containing heteroaryl halides.
| Reagent | Equivalents | Role |
| Aryl Halide | 1.0 | Electrophile |
| This compound | 1.2 | Nucleophile (excess ensures consumption of halide) |
| RuPhos Pd G4 | 0.02 - 0.05 (2-5 mol%) | Pre-catalyst (Air stable, activates rapidly) |
| RuPhos (Free Ligand) | 0.02 (2 mol%) | Optional: Stabilizes active species in long reactions |
| NaOtBu | 2.5 | Strong base (Soluble in organic solvents) |
| Toluene or 1,4-Dioxane | [0.2 M] | Solvent (Anhydrous is critical) |
Step-by-Step:
-
Charge: Add Aryl Halide, RuPhos Pd G4, and NaOtBu to a vial equipped with a stir bar.
-
Purge: Seal and purge with N2/Ar for 5 minutes (evacuate/refill x3).
-
Inject: Add anhydrous solvent and this compound via syringe.
-
Heat: Stir at 85°C (Toluene) or 100°C (Dioxane) for 4–16 hours.
-
Monitor: Check LCMS. Look for the disappearance of the halide.
-
Troubleshooting: If the catalyst turns black immediately, oxygen ingress occurred. If the reaction stalls at 50%, add another 1 mol% catalyst.
-
Protocol B: The "PEPPSI" Method (Extreme Sterics)
Best for: Ortho-substituted aryl halides or highly deactivated electrophiles.
| Reagent | Equivalents | Role |
| Pd-PEPPSI-IPent | 0.02 - 0.05 | Catalyst (Superior for sterically demanding couplings) |
| KOtBu | 2.0 | Base |
| DME (Dimethoxyethane) | [0.2 M] | Solvent (Higher polarity helps stabilize intermediates) |
Step-by-Step:
-
Perform in a glovebox or under strict Schlenk conditions.
-
Heat to 80°C . PEPPSI catalysts are highly active; do not overheat initially as this can degrade the active species.
Module 3: SNAr (Nucleophilic Aromatic Substitution)
If your electrophile is an electron-deficient heterocycle (e.g., 2-chloropyridine, 4-chloropyrimidine), you may not need Palladium. However, the steric bulk of the diazepane will slow down the nucleophilic attack significantly compared to a simple piperidine.
The "High-Force" SNAr Protocol:
-
Solvent: DMSO or NMP (High dielectric constant is mandatory to stabilize the Meisenheimer complex).
-
Base: K2CO3 (Standard) or Cs2CO3 (Cesium effect increases solubility).
-
Additive: CsF (1.0 equiv) .
-
Why? Fluoride acts as a "shuttle" base and can form H-bonds with the amine, increasing its nucleophilicity.
-
-
Temperature: 100°C - 120°C.
Warning: At these temperatures, this compound can undergo thermal degradation or oxidation if not under inert atmosphere.
Purification & Isolation (The "Streaking" Issue)
Diazepanes are notorious for streaking on silica gel due to the interaction of the basic nitrogens with acidic silanols.
Troubleshooting Purification:
-
The Eluent: Do NOT use straight MeOH/DCM.
-
Use: DCM / MeOH / NH4OH (90 : 9 : 1). The ammonia saturates the silica sites.
-
-
Reverse Phase (C18): Highly recommended.
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).
-
Note: The cyclohexyl group makes the molecule greasy enough to retain well on C18, allowing easy separation from polar byproducts.
-
FAQ & Troubleshooting
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<10%) | Catalyst Poisoning | Ensure effective deoxygenation. Switch to RuPhos Pd G4 (contains pre-ligated Pd). Avoid Aryl-Iodides if possible (Iodide can inhibit Pd in some cycles) [5].[1] |
| Hydrodehalogenation (Ar-X | The reaction is too slow, allowing the catalyst to grab a proton. Switch to PEPPSI-IPent to speed up the coupling cycle. Lower temperature slightly. | |
| Regioselectivity Issues | N/A | This compound has only one free secondary amine. If you see multiple spots, check if your electrophile has multiple halogens. |
| Starting Material Persists | Steric Wall | The cyclohexyl group is blocking the approach. Increase temperature to 110°C and use 1,4-Dioxane . Ensure stirring is vigorous (1000 rpm). |
Mechanistic Visualization
The following diagram illustrates why RuPhos is the ligand of choice. It specifically lowers the activation energy of the Reductive Elimination step, which is energetically costly for bulky amines like this compound.
Figure 2: The Steric Bottleneck in the Catalytic Cycle. RuPhos/PEPPSI ligands facilitate the transition through the 'Critical Failure Point'.
References
-
Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Secondary Amines. Journal of the American Chemical Society, 131(5), 1749–1759.
-
Organ, M. G., et al. (2010). Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. Chemistry - A European Journal, 16(19), 5744-5748.
-
Valente, C., et al. (2012). The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. Angewandte Chemie International Edition, 51(14), 3314-3332.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
-
Ingoglia, B. T., & Buchwald, S. L. (2019). Iodide Inhibition in Buchwald-Hartwig Amination. Organic Letters, 21(11), 3946–3949.
Sources
Technical Support Center: Recrystallization of 1-Cyclohexyl-1,4-diazepane Salts
Status: Operational Ticket ID: #REC-DIAZ-001 Subject Matter Expert: Senior Application Scientist, Process Chemistry Division
Introduction: The Challenge of the Seven-Membered Ring
Welcome to the technical support hub for 1-Cyclohexyl-1,4-diazepane. If you are here, you are likely struggling with purification. Unlike its six-membered analog (piperazine), the 1,4-diazepane (homopiperazine) ring possesses significant conformational flexibility. This "floppiness" often leads to higher entropy in the solid state, making the formation of a rigid crystal lattice thermodynamically challenging.
Combined with the lipophilic cyclohexyl group and the hydrophilic diamine core, this molecule frequently suffers from "oiling out" (Liquid-Liquid Phase Separation) rather than clean crystallization. This guide provides the protocols to overcome these thermodynamic hurdles.
Module 1: Solvent System Selection
User Query: "I have the crude salt. Which solvent system should I use?"
Technical Response:
There is no "universal" solvent because the anion drives the solubility profile. You must match the solvent's dielectric constant (
Solvent Screening Matrix
| Salt Form | Primary Solvent (Dissolver) | Antisolvent (Precipitator) | Mechanism |
| Dihydrochloride (2HCl) | Methanol or Water (min.) | Isopropanol (iPrOH) or Acetone | Displacement: The salt is too soluble in MeOH; iPrOH reduces polarity just enough to force lattice formation. |
| Monohydrochloride (HCl) | Ethanol (hot) | Ethyl Acetate (EtOAc) or MTBE | Cooling: Soluble in hot EtOH; EtOAc lowers the saturation point upon cooling. |
| Fumarate / Tartrate | Ethanol or iPrOH (hot) | None (Single Solvent) | Self-Seeding: These organic salts often crystallize well from a single alcohol upon slow cooling. |
| Tosylate | Dichloromethane (DCM) | Diethyl Ether or Hexanes | Non-Polar Shift: Tosylates are lipophilic; they require non-polar antisolvents to crash out. |
Critical Insight: For the dihydrochloride salt , avoid pure ethanol. The high lattice energy of the 2HCl salt often leads to immediate precipitation of amorphous solids. Use a Methanol/Isopropanol system for a controlled crystallization.
Module 2: Experimental Protocols
User Query: "How do I perform the recrystallization without trapping impurities?"
Protocol A: The "Solvent Swap" (Recommended for HCl Salts)
Best for removing colored impurities and preventing oiling out.
-
Dissolution: Dissolve 10g of crude this compound salt in the minimum amount of Methanol at reflux (~60°C).
-
Filtration: While hot, filter through a sintered glass funnel (or Celite pad) to remove mechanical impurities.
-
The Swap: Return filtrate to the flask. Heat to reflux.
-
Addition: Slowly add Isopropanol (iPrOH) dropwise.
-
Stop point: When a persistent cloudiness appears.[1]
-
Clear point: Add 1-2 mL of Methanol to make it clear again.
-
-
Nucleation: Remove heat. Let the flask cool to room temperature undisturbed .
-
Harvest: Cool to 0°C. Filter and wash with cold iPrOH.
Protocol B: The "Slurry Swish" (Pulping)
Best for highly impure, sticky solids that refuse to dissolve cleanly.
-
Suspend the crude solid in Isopropanol (10 volumes) .
-
Heat to reflux for 1 hour (the solid may not fully dissolve).
-
Cool to room temperature.
-
Filter.
-
Why this works: The impurities (often unreacted starting materials or oligomers) remain dissolved in the mother liquor, while the pure salt remains solid (Ostwald ripening).
-
Module 3: Troubleshooting "Oiling Out"
User Query: "My product separated as a yellow gum/oil at the bottom of the flask. What went wrong?"
Root Cause Analysis: You encountered Liquid-Liquid Phase Separation (LLPS) . This happens when the "oiling" temperature is higher than the crystallization temperature. The solution became supersaturated with respect to the oil phase before the crystal phase.[2]
The Rescue Workflow
Corrective Actions:
-
Re-dissolve: Heat the mixture until the oil dissolves back into the solution.
-
Dilute: Add 10-20% more of the good solvent (dissolver). This lowers the concentration below the LLPS boundary.
-
Seed: You must add a seed crystal of the pure product at the cloud point. This provides a template for the lattice, bypassing the oil phase.
-
Slow Cool: Wrap the flask in aluminum foil or a towel. Rapid cooling promotes oiling; slow cooling promotes crystal growth.
Module 4: Hygroscopicity Management
User Query: "The crystals turned into a puddle on the filter paper."
Technical Insight: this compound salts (especially HCl) are hygroscopic . They will pull moisture from the air, lowering their melting point until they dissolve in their own sorbed water (deliquescence).
Prevention Protocol:
-
Anhydrous Solvents: Ensure your iPrOH or Ethanol is dried (molecular sieves).
-
Nitrogen Blanket: Perform the filtration under a stream of nitrogen if possible.
-
Immediate Drying: Do not air dry on the funnel for long periods. Transfer immediately to a vacuum oven at 40°C with P₂O₅ or silica gel desiccant.
References
-
Mullin, J. W. (2001). Crystallization. 4th Edition. Butterworth-Heinemann. (The definitive text on crystallization kinetics and LLPS mechanisms).
-
Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Detailed protocols on solvent selection and salt formation).
-
Patent US20040157849A1. Piperazine derivatives and their use as H3 receptor ligands. (Contains analogous purification methods for cyclohexyl-piperazine/diazepane derivatives using isopropanol/ethanol systems).
-
Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE. (Strategies for overcoming oiling out).
Sources
Resolving phase separation issues with 1-Cyclohexyl-1,4-diazepane
Topic: Resolving Phase Separation & Purification Issues
Introduction: The "Greasy Amine" Paradox
1-Cyclohexyl-1,4-diazepane (CHD) presents a classic physicochemical challenge in organic synthesis: it is an amphiphilic base . The molecule consists of a lipophilic cyclohexyl tail attached to a polar, basic diazepane (7-membered) ring.
This dual nature creates a "surfactant effect" during workups, leading to persistent emulsions, and causes "oiling out" during salt formation due to the conformational flexibility of the seven-membered ring, which resists ordered crystal lattice packing. This guide addresses these specific phase behaviors with field-proven protocols.
Module 1: Breaking Persistent Emulsions
Context: You have performed a reaction (e.g., reductive amination or alkylation) and are attempting an aqueous extraction. The separatory funnel shows a third, milky "rag layer" that refuses to resolve.
The Mechanism
When CHD is partially protonated (pH ~8–9) or present with lipophilic byproducts, it mimics a cationic surfactant. The cyclohexyl group buries itself in the organic solvent (DCM/EtOAc), while the protonated nitrogen interacts with the aqueous phase, stabilizing the interface and preventing phase coalescence.
Troubleshooting Protocol: The "pH Swing" Method
Do not simply wait for the emulsion to settle. It often won't.
Step 1: Diagnose the pH Test the aqueous layer. If the pH is near the pKa of the diazepane nitrogens (approx. 9.0–9.5), you are in the "buffering zone" where surfactant activity is highest.
Step 2: The Hard Basification (Target pH > 12) To force the molecule entirely into the organic phase, you must suppress ionization.
-
Add 5M NaOH dropwise to the emulsion.
-
Gently swirl (do not shake vigorously).
-
Why? At pH > 12, both nitrogens are fully deprotonated. The "head" loses its charge, breaking the surfactant structure.
Step 3: Ionic Strength Saturation If basification fails, the emulsion is likely stabilized by fine particulates or oligomers.
-
Add fully saturated NaCl (brine) .
-
If using DCM, the organic layer is on the bottom. Add solid NaCl directly to the funnel if the aqueous layer is top-heavy.
Visual Guide: Emulsion Decision Tree
Caption: Decision logic for breaking amphiphilic amine emulsions. Priority is eliminating the cationic charge.
Module 2: Resolving "Oiling Out" During Salt Formation
Context: You are attempting to crystallize the HCl or Oxalate salt of CHD to upgrade purity. Instead of white crystals, a sticky yellow oil separates at the bottom of the flask.
The Mechanism
"Oiling out" (Liquid-Liquid Phase Separation, LLPS) occurs when the melting point of the salt is depressed below the boiling point of the solvent, often due to impurities or the inherent low lattice energy of the flexible 7-membered ring. The oil is a supersaturated liquid phase.
Comparative Solvent Data for CHD Salts
| Solvent System | Outcome | Recommendation |
| Diethyl Ether (Pure) | Rapid oiling out. | Avoid. Too non-polar; precipitation is too fast. |
| Ethanol/Ether (1:5) | Oiling out likely. | Risky. Requires precise control. |
| Isopropanol (IPA) | Slow crystallization. | Recommended. High solubility at boil, good recovery at -20°C. |
| MeCN (Acetonitrile) | Soluble hot, crystals cold. | Excellent. Best for removing non-polar impurities. |
Protocol: Anti-Solvent Vapor Diffusion (The "Patience" Method)
Use this when direct precipitation fails.
-
Dissolution: Dissolve the "oiled out" CHD salt in the minimum amount of Methanol (MeOH) or Ethanol in a small vial. Ensure it is fully homogenous.
-
Setup: Place this open vial inside a larger jar containing Diethyl Ether or Pentane (the anti-solvent).
-
Equilibration: Seal the outer jar tightly.
-
Mechanism: The ether vapor slowly diffuses into the alcohol solution, gradually increasing supersaturation. This prevents the "shock" nucleation that causes oiling.
-
Timeline: Leave undisturbed for 24–48 hours.
Visual Guide: Crystallization vs. Oiling Out
Caption: Kinetic comparison of precipitation methods. Rapid anti-solvent addition favors amorphous oil formation.
Module 3: Chromatography & Purification
Context: The free base of CHD streaks (tails) on silica gel, making separation from impurities difficult.
FAQ: Why does CHD tail on silica?
A: Silica gel is acidic (pKa ~5). The basic nitrogens of CHD (pKa ~9-10) protonate upon contact with silanol groups, effectively forming an ion-exchange bond that drags the molecule along the column.
Mobile Phase Formulations
To resolve this, you must "mask" the silanol groups or keep the amine deprotonated.
| Method | Mobile Phase Composition | Pros/Cons |
| Standard Amine | DCM : MeOH : NH₄OH (90:9:1) | Best. Ammonia effectively competes for silanol sites. |
| Triethylamine (TEA) | Hexane : EtOAc + 1% TEA | Good. TEA is easier to handle than ammonia but harder to remove (high BP). |
| Alumina | Basic Alumina (Type III) | Alternative. Avoids silica entirely. No modifier needed. |
References
-
Physicochemical Properties of Diazepanes
- PubChem Compound Summary for CID 2733355 (this compound).
-
Phase Separation Mechanisms (Oiling Out)
-
Veesler, S., & Boistelle, R. (1994). Nucleation and growth of crystals in the presence of impurities: Oiling out.[1] Journal of Crystal Growth.
- Note: Defines the thermodynamic basis for LLPS in low-melting organic salts.
-
-
Emulsion Breaking Strategies
-
Abdullah, M. M. S., et al. (2023).[2] Synthesis and Performance of Two New Amphiphilic Ionic Liquids for Demulsification. ACS Omega.
- Relevance: Demonstrates the surfactant behavior of amphiphilic amines and the role of ionic strength/pH in breaking them.
-
-
Purification of Heterocyclic Amines
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[2] Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann.
- Standard text for pKa-based extraction and crystalliz
-
Sources
Technical Support Center: Controlling Regioselectivity in 1-Cyclohexyl-1,4-diazepane Derivatives
Welcome to the technical support center for the synthesis and functionalization of 1,4-diazepane derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of controlling regioselectivity in these versatile scaffolds. The 1,4-diazepane core is a privileged structure in medicinal chemistry, and the ability to selectively functionalize the N1 versus the N4 position is critical for structure-activity relationship (SAR) studies and the development of novel therapeutics.[1][2]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you achieve your desired regiochemical outcomes with precision and confidence.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of mono-substituted 1-Cyclohexyl-1,4-diazepane derivatives.
Question 1: My reaction is producing a mixture of N1-cyclohexyl and N4-cyclohexyl regioisomers with poor selectivity. How can I favor one isomer over the other?
Answer:
Achieving high regioselectivity in the alkylation of a symmetrical or near-symmetrical diamine like 1,4-diazepane is a common challenge. The similar nucleophilicity of the two nitrogen atoms often leads to a mixture of products. The solution lies in creating a significant chemical differentiation between the N1 and N4 positions.
Probable Causes & Solutions:
-
Lack of Differentiation Between N1 and N4: In an unsubstituted 1,4-diazepane, the two secondary amines are electronically and sterically very similar. Direct alkylation will almost invariably lead to a product mixture.
-
Primary Solution: Orthogonal Protection Strategy. This is the most robust method for ensuring absolute regioselectivity.[3][4] By temporarily blocking one nitrogen with a protecting group, you force the alkylation to occur exclusively at the other, unprotected nitrogen. The choice of protecting group is critical and depends on the overall synthetic route.[5][6][7]
-
Step 1: Mono-protection. React 1,4-diazepane with a sub-stoichiometric amount (e.g., 0.9 equivalents) of a protecting group reagent (e.g., Boc-anhydride). This statistically favors the formation of the mono-protected intermediate.
-
Step 2: Alkylation. Alkylate the free secondary amine with a cyclohexyl electrophile (e.g., cyclohexyl bromide) under appropriate basic conditions (see Q3).
-
Step 3: Deprotection. Remove the protecting group under conditions that do not affect the newly installed N-cyclohexyl group.
-
-
-
Sub-optimal Reaction Conditions: Even in substrates with some inherent bias, conditions can either enhance or diminish selectivity.
-
Solution: Modulate Steric Hindrance & Temperature. If your starting diazepane is already substituted, making the N1 and N4 environments distinct, you can leverage this.
-
Sterics: A bulky electrophile (like a cyclohexyl group) will preferentially react at the less sterically hindered nitrogen.
-
Temperature: Running the reaction at a lower temperature can often enhance selectivity by favoring the kinetic product, which is typically formed at the less hindered site. Conversely, higher temperatures may favor the thermodynamic product, which could be different.[8]
-
-
Question 2: I am observing significant amounts of the N1,N4-dicyclohexyl byproduct, which is difficult to separate from my desired mono-substituted product. How can I prevent this overalkylation?
Answer:
Overalkylation is a frequent side reaction when the mono-alkylated product is as reactive, or more reactive, than the starting material.[9]
Probable Causes & Solutions:
-
Excess Alkylating Agent: Using a large excess of the cyclohexyl electrophile will inevitably drive the reaction toward the di-substituted product.
-
Solution: Stoichiometric Control. Use a precise amount of the alkylating agent, typically between 1.0 and 1.2 equivalents relative to the starting diamine (or mono-protected diamine). Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.
-
-
High Reactivity of the Mono-substituted Intermediate: The N-H of the mono-cyclohexyl-1,4-diazepane is still a reactive secondary amine.
-
Solution 1: Slow Addition. Add the alkylating agent slowly (e.g., via syringe pump) to the reaction mixture. This keeps the instantaneous concentration of the electrophile low, favoring reaction with the more abundant starting material over the newly formed mono-substituted product.
-
Solution 2: Use a Protecting Group. This remains the most effective method. By protecting one nitrogen, you create a molecule with only one reactive site, completely preventing overalkylation.[10]
-
Question 3: My N-alkylation reaction is very slow or results in a low yield. What parameters should I optimize?
Answer:
Low conversion is often due to a poor choice of reaction conditions that do not sufficiently activate the nucleophile (the amine) or the electrophile (the cyclohexyl halide).
Probable Causes & Solutions:
-
Inadequate Base: The base must be strong enough to deprotonate the secondary amine, increasing its nucleophilicity.
-
Solution: Base Selection. For standard N-alkylations with alkyl halides, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common. Stronger, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (tBuOK) can be used to ensure complete deprotonation but require anhydrous conditions.[11][12]
-
-
Poor Solvent Choice: The solvent must be able to dissolve the reactants and facilitate the desired Sₙ2 reaction mechanism.
-
Solution: Solvent Optimization. Polar aprotic solvents like DMF, DMSO, or Acetonitrile (ACN) are generally excellent choices for N-alkylation as they solvate the cation of the base while leaving the amine anion highly reactive.[9]
-
-
Unreactive Electrophile: The reactivity of cyclohexyl halides follows the order: I > Br > Cl.
-
Solution: Improve the Leaving Group. If using cyclohexyl chloride with poor results, switch to cyclohexyl bromide or cyclohexyl iodide. Alternatively, you can add a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) to the reaction with cyclohexyl bromide/chloride. This generates the more reactive cyclohexyl iodide in situ via the Finkelstein reaction.[11]
-
Table 1: Troubleshooting Summary for N-Alkylation Optimization
| Problem | Potential Cause | Recommended Solution | Key Insight |
| Low Yield | Inadequate base strength | Switch from K₂CO₃ to a stronger base like NaH or tBuOK. | Ensures complete deprotonation of the amine for higher nucleophilicity. |
| Poor leaving group | Use cyclohexyl bromide/iodide instead of chloride. Add catalytic KI. | I⁻ is a better leaving group than Br⁻ or Cl⁻, accelerating the Sₙ2 reaction. | |
| Low Temperature | Gradually increase the reaction temperature (e.g., from RT to 80 °C). | Provides the necessary activation energy for the reaction to proceed.[8] | |
| Overalkylation | Excess electrophile | Use 1.0-1.2 equivalents of the alkylating agent. | Prevents the mono-substituted product from reacting further. |
| High reactivity of product | Add the alkylating agent slowly over several hours. | Keeps electrophile concentration low, favoring reaction with the starting material. | |
| Poor Regioselectivity | Similar N1/N4 reactivity | Implement an orthogonal protecting group strategy. | The only method to guarantee reaction at a single, specific site.[13] |
Frequently Asked Questions (FAQs)
Question 1: What are the key factors influencing N1 vs. N4 regioselectivity in pre-functionalized diazepane rings?
Answer: When the 1,4-diazepane ring is already part of a larger, unsymmetrical scaffold (like in many benzodiazepines), the N1 and N4 positions are no longer equivalent.[14] Two main factors govern selectivity:
-
Electronic Effects: The N1 nitrogen is often attached to an aromatic ring and may be part of an amide or aniline-like system, which can significantly reduce its nucleophilicity compared to the more aliphatic N4 nitrogen. In such cases, alkylation will strongly favor the more nucleophilic N4 position.
-
Steric Hindrance: The local steric environment around each nitrogen plays a crucial role. Substituents on the diazepine ring or the parent scaffold can block access to one nitrogen, directing the incoming electrophile (especially a bulky one like a cyclohexyl group) to the more accessible site.
Question 2: How do I choose the right orthogonal protecting group for my synthesis?
Answer: Choosing the correct protecting group requires planning your entire synthetic sequence.[4] An orthogonal strategy means you can remove one group under specific conditions without affecting another.[3] The three most common amine protecting groups in this context are Boc, Cbz, and Fmoc.
Table 2: Comparison of Common Amine Protecting Groups
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Key Advantage |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA, HCl in dioxane) | Stable to bases, hydrogenolysis, and mild nucleophiles. |
| Carboxybenzyl | Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (H₂, Pd/C) | Stable to acidic and basic conditions. |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., 20% Piperidine in DMF) | Stable to acid and hydrogenolysis. Cleavage is very mild. |
Your choice depends on the stability of the rest of your molecule. If your molecule contains other acid-sensitive groups, you should avoid using a Boc group. If it has double bonds that could be reduced, avoid Cbz.
Question 3: Which analytical techniques are definitive for confirming the regiochemistry of my this compound product?
Answer: While TLC and LC-MS are essential for monitoring the reaction, they cannot definitively prove the regiochemistry. For unambiguous structure elucidation, you must use Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H and ¹³C NMR: These 1D experiments will confirm the presence of all expected protons and carbons, but assignment can be ambiguous.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for proving connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is often the most informative experiment. It shows correlations between protons and carbons that are 2 or 3 bonds away. By observing a correlation from the protons on the cyclohexyl ring (specifically the CH alpha to the nitrogen) to the specific carbons of the diazepane ring, you can definitively trace the point of attachment to either N1 or N4.
-
-
X-Ray Crystallography: If you can grow a suitable crystal of your product, a single-crystal X-ray structure provides the ultimate, unambiguous proof of regiochemistry.
Experimental Protocols & Visualizations
Protocol: Regioselective Synthesis of 1-Cyclohexyl-4-Boc-1,4-diazepane
This protocol outlines the synthesis of an N1-cyclohexyl derivative using a Boc protecting group strategy to ensure N4 is blocked.
Step 1: Mono-Boc Protection of 1,4-Diazepane
-
Dissolve 1,4-diazepane (1.0 eq) in a suitable solvent (e.g., Dichloromethane or THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of Di-tert-butyl dicarbonate (Boc₂O, 0.95 eq) in the same solvent dropwise over 1 hour.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of starting material and the appearance of the mono-Boc product.
-
Upon completion, concentrate the reaction mixture and purify by column chromatography to isolate 1-Boc-1,4-diazepane.
Step 2: N-Alkylation with Cyclohexyl Bromide
-
Dissolve 1-Boc-1,4-diazepane (1.0 eq) in anhydrous DMF.
-
Add potassium carbonate (K₂CO₃, 2.0 eq).
-
Add cyclohexyl bromide (1.2 eq) to the mixture.
-
Heat the reaction to 60-80 °C and stir for 8-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, quench with water, and extract with an organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude material by column chromatography to yield 1-Cyclohexyl-4-Boc-1,4-diazepane.
Step 3: Deprotection (if final product is desired)
-
Dissolve the purified 1-Cyclohexyl-4-Boc-1,4-diazepane in Dichloromethane.
-
Add an excess of Trifluoroacetic Acid (TFA, ~10 eq) or a saturated solution of HCl in dioxane.
-
Stir at room temperature for 1-4 hours until deprotection is complete (monitored by LC-MS).
-
Concentrate the solvent under reduced pressure, and perform a basic workup or purification to obtain the final this compound product.
Visualizations
Caption: Decision workflow for synthesizing mono-cyclohexyl-1,4-diazepane.
Caption: Troubleshooting flowchart for poor regioselectivity.
References
-
Bojarski, A. J., et al. (2000). Regioselective alkylation at the N4 position of a 3-oxo-1,4-benzodiazepine on solid support. Molecular Diversity, 5(1), 1-5. [Link]
-
Lee, K., et al. (2010). Synthesis and biological evaluation of 1,4-diazepane derivatives as T-type calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 20(15), 4463-4467. [Link]
-
Kempe, R., et al. (2023). Rational design of N-heterocyclic compound classes via regenerative cyclization of diamines. Nature Communications, 14(1), 587. [Link]
-
Luo, R., et al. (2021). pH-Mediated Selective Synthesis of N-Allylic Alkylation or N-Alkylation Amines with Allylic Alcohols via an Iridium Catalyst in Water. The Journal of Organic Chemistry, 86(22), 15509-15521. [Link]
-
University of Bristol. (n.d.). Protecting Groups and Orthogonal Protection Strategies. School of Chemistry. [Link]
-
Wang, Q., et al. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 23(11), 2931. [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
-
ResearchGate. (n.d.). Optimizing reaction conditions of N-alkylation reaction [Table]. [Link]
-
Kocienski, P. J. (1994). Protecting Groups. Thieme. (General reference, concept available at various academic sources). [Link]
-
Sharma, P., & Kumar, A. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 15(6), 786-817. [Link]
-
Labinsights. (2023). Benefits of Protecting Groups in Organic Synthesis. [Link]
-
Heravi, M. M., et al. (2016). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 21(11), 1465. [Link]
-
Wikipedia. (n.d.). Protecting group. [Link]
-
Li, W., et al. (2021). Regioselective, Diastereoselective, and Enantioselective One-Pot Tandem Reaction Based on an in Situ Formed Reductant: Preparation of 2,3-Disubstituted 1,5-Benzodiazepine. The Journal of Organic Chemistry, 86(7), 5110-5119. [Link]
-
Patel, D. R., et al. (2012). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 350-354. [Link]
-
ResearchGate. (2025). What are protecting groups in organic synthesis relating to functional?[Link]
-
Ebran, J.-P., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. RSC Advances, 14(30), 21741-21751. [Link]
-
O'Donovan, D. H., et al. (2018). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 14, 2126-2139. [Link]
-
Kandri Rodi, Y., et al. (2023). ALKYLATION REACTIONS OF 7-CHLORO-1,5-BENZODIAZEPINE-2,4-DIONES UNDER PHASE TRANSFER CALALYSIS CONDITIONS. Journal Marocain de Chimie Hétérocyclique, 22(1), 21-27. [Link]
Sources
- 1. Synthesis and biological evaluation of 1,4-diazepane derivatives as T-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
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- 4. jocpr.com [jocpr.com]
- 5. catalogimages.wiley.com [catalogimages.wiley.com]
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- 14. Regioselective alkylation at the N4 position of a 3-oxo-1,4-benzodiazepine on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
GC-MS fragmentation pattern of 1-Cyclohexyl-1,4-diazepane
This guide provides a technical analysis of the GC-MS fragmentation pattern of 1-Cyclohexyl-1,4-diazepane , designed for researchers synthesizing homopiperazine derivatives or analyzing drug metabolites.
Distinguishing 7-Membered Diazepanes from 6-Membered Piperazine Analogs
Executive Summary
This compound (MW 182.29) is a bicyclic amine intermediate often used in the synthesis of sigma receptor ligands and neuroactive drugs. Its analysis is frequently complicated by the presence of its 6-membered ring analog, 1-Cyclohexylpiperazine (MW 168.28), a common synthetic impurity or degradation product.
This guide details the specific mass spectral fingerprint of the diazepane ring. Unlike piperazines, which fragment predominantly via simple alpha-cleavage, 1,4-diazepanes exhibit a characteristic ring contraction pathway (loss of ethylene,
Technical Specifications & Structural Baseline
| Feature | This compound (Target) | 1-Cyclohexylpiperazine (Alternative) |
| CAS Number | 59039-67-7 | 17766-28-8 |
| Formula | ||
| Mol. Weight | 182.3 u | 168.3 u |
| Core Ring | 1,4-Diazepane (7-membered) | Piperazine (6-membered) |
| Key Diagnostic | m/z 154 (M - 28) | m/z 140 (M - 28) |
Fragmentation Mechanisms: The "Fingerprint of Expansion"
The fragmentation of this compound under Electron Ionization (EI, 70 eV) follows three distinct pathways. Understanding these allows for rapid structural confirmation.
Pathway A: Diagnostic Ring Contraction (The "Diazepane Shift")
The most critical differentiator for the 7-membered ring is the loss of an ethylene bridge (
-
Mechanism: The molecular ion (
, m/z 182) undergoes a rearrangement where the or ethylene bridge is expelled to relieve ring strain, forming a transient 5-membered cyclic cation. -
Resulting Ion: m/z 154 .
-
Significance: While piperazines also lose
, the resulting mass shift from the parent ion confirms the starting ring mass.
Pathway B: Exocyclic Dealkylation
The bond between the diazepane nitrogen (N1) and the cyclohexyl group is labile.
-
Mechanism: Homolytic cleavage of the N-C(cyclohexyl) bond.
-
Resulting Ions:
-
m/z 99: The 1,4-diazepane cation (protonated core).
-
m/z 83: The cyclohexyl cation (
). This is often a high-abundance peak in N-cyclohexyl compounds.
-
Pathway C: Endocyclic Alpha-Cleavage
The ionization of the nitrogen lone pair triggers cleavage of the adjacent C-C bond within the ring.
-
Mechanism: Radical site on N1 induces cleavage of the
bond, followed by Hydrogen transfer (McLafferty-like rearrangement). -
Resulting Ions: Low mass amine fragments (m/z 30, 44, 56 ) characteristic of aliphatic diamines.
Visualization of Fragmentation Pathways[1][2][3]
The following diagram maps the primary fragmentation routes, highlighting the diagnostic ions (Blue) versus common aliphatic fragments (Red).
Figure 1: Primary fragmentation pathways of this compound under 70 eV EI conditions.
Comparative Analysis: Diazepane vs. Piperazine
This table contrasts the target compound with its most common structural analog. Use this to resolve ambiguity in crude reaction mixtures.
| Diagnostic Feature | This compound | 1-Cyclohexylpiperazine | Interpretation |
| Molecular Ion ( | m/z 182 | m/z 168 | Primary filter; confirms formula |
| Ring Contraction | m/z 154 ( | m/z 140 ( | Both lose ethylene, but the absolute mass differs. |
| Core Cation | m/z 99 (Diazepane) | m/z 85 (Piperazine) | Result of losing the cyclohexyl group ( |
| Base Peak (Typical) | m/z 56 or 83 | m/z 56 or 83 | Caution: Low mass fragments (56, 83) are not unique and cannot distinguish the two. |
| Alpha-Cleavage | m/z 44, 30 | m/z 44, 30 | Non-diagnostic; common to all N-alkyl amines. |
Experimental Protocol: High-Fidelity Identification
To ensure reproducible fragmentation and separation of these isomers, follow this standardized GC-MS workflow.
Step 1: Sample Preparation
-
Solvent: Dissolve 1 mg of sample in 1 mL of Methanol or Ethyl Acetate . Avoid chlorinated solvents if looking for trace amine impurities to prevent salt formation.
-
Derivatization (Optional): If peak tailing is observed (common with secondary amines), derivatize with MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide).
-
Note: This will shift the
to 254 (182 + 72).
-
Step 2: GC Conditions
-
Column: Rxi-5Sil MS or equivalent (30m x 0.25mm x 0.25µm). Non-polar phases are preferred for amine separation.
-
Inlet: Split mode (20:1) at 250°C.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Temperature Program:
-
Hold at 60°C for 1 min.
-
Ramp 15°C/min to 300°C.
-
Hold 3 min.
-
Rationale: The rapid ramp prevents thermal degradation of the diazepane ring, which is less stable than the piperazine ring.
-
Step 3: MS Acquisition
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Scan Range: m/z 35 – 300.
-
Threshold: Set to 500 counts to avoid noise from column bleed.
Step 4: Data Validation (Self-Check)
-
Check 1: Is the
at 182 visible? (If 180, you may have the dehydrogenated imine). -
Check 2: Is the m/z 83 peak present? (Confirms Cyclohexyl group).[1][2][3][4]
-
Check 3: Is m/z 154 present? (Confirms Diazepane ring).
References
-
NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Piperazine and Diazepane Derivatives. National Institute of Standards and Technology. [Link]
-
Risoli, A., et al. (2007).[5] "Gas-phase fragmentation of protonated benzodiazepines." Rapid Communications in Mass Spectrometry, 21(14), 2273-2281.[5] (Provides mechanistic insight into 7-membered ring contraction). [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Foundational text for alpha-cleavage and ring contraction mechanisms).
-
AperTO. (2026). "Novel and Selective Sigma Receptor Ligands: 1-Cyclohexylpiperazine derivatives." University of Turin Repository. (Context on the synthesis and structural analogs of cyclohexyl-amines). [Link]
Sources
- 1. iris.unict.it [iris.unict.it]
- 2. Fluorescent Derivatives of σ Receptor Ligand 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) as a Tool for Uptake and Cellular Localization Studies in Pancreatic Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (PDF) Identification, localization, and relative quantitation of pseudouridine in RNA by tandem mass spectrometry of hydrolysis products [academia.edu]
- 4. Comparative study of 1-cyclohexyl-4-(1,2-diphenylethyl)-piperazine and its enantiomorphs on analgesic and othe pharmacological activities in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gas-phase fragmentation of protonated benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Purity: Elemental Analysis Standards for 1-Cyclohexyl-1,4-diazepane
Executive Summary
1-Cyclohexyl-1,4-diazepane (CAS 59039-67-7) is a critical heterocyclic building block used in the synthesis of G-protein-coupled receptor (GPCR) antagonists, specifically targeting Orexin receptors for sleep disorder treatments.[1] Its unique structure—a lipophilic cyclohexyl ring fused to a flexible diazepane core—presents specific analytical challenges.[1]
This guide establishes the Elemental Analysis (EA) standards for verifying the identity and purity of this compound. Unlike simple organic solvents, this secondary amine is prone to hygroscopicity and CO₂ absorption (carbamate formation), making theoretical vs. experimental CHN comparisons the most reliable method for determining its exact salt form and solvation state. We compare EA against orthogonal techniques (qNMR, HPLC) to demonstrate why it remains the "Gold Standard" for establishing the molar mass of this building block.
Part 1: The Standard – Theoretical Composition
To validate a batch of this compound, the experimental Elemental Analysis (Combustion Analysis) data must be benchmarked against the theoretical values of its possible forms.[1] This compound is frequently supplied as a free base (oil/low-melting solid) or a dihydrochloride salt (solid).[1]
Table 1: Theoretical Elemental Composition Standards Use these values to calibrate your acceptance criteria (typically ±0.4%).
| Chemical Form | Formula | Molecular Weight ( g/mol ) | Carbon (%C) | Hydrogen (%H) | Nitrogen (%N) |
| Free Base | C₁₁H₂₂N₂ | 182.31 | 72.47 | 12.16 | 15.37 |
| Dihydrochloride | C₁₁H₂₂N₂[1] · 2HCl | 255.23 | 51.76 | 9.48 | 10.97 |
| Monohydrate | C₁₁H₂₂N₂[1] · H₂O | 200.32 | 65.96 | 12.08 | 13.99 |
| Hemicarbonate * | C₁₁H₂₂N₂[1] · 0.5 H₂CO₃ | 213.32 | 64.75 | 11.34 | 13.13 |
*Note: The "Hemicarbonate" form represents a theoretical impurity state where the secondary amine has absorbed atmospheric CO₂ and moisture, a common issue during improper storage.
Part 2: Performance Comparison – EA vs. Alternatives
While Elemental Analysis is the definitive method for confirming the bulk composition and salt stoichiometry, modern drug development relies on a suite of analytical tools.[1] Below, we compare the performance of EA against High-Performance Liquid Chromatography (HPLC) and Quantitative NMR (qNMR) for this specific diazepane derivative.
Table 2: Analytical Method Performance Matrix
| Feature | Elemental Analysis (EA) | HPLC (UV/MS) | Quantitative NMR (qNMR) |
| Primary Scope | Bulk Purity & Salt Stoichiometry | Organic Impurity Profiling | Structural ID & Solvent Quantification |
| Detection Basis | Mass fraction of C, H, N | UV Absorbance / Mass-to-Charge | Proton/Carbon Environment |
| Blind Spots | Cannot distinguish isomers; insensitive to <0.5% organic impurities.[1] | Misses inorganic salts (NaCl) and UV-inactive solvents (Water, Hexanes). | Lower sensitivity for trace inorganic salts; requires internal standard.[1] |
| Critical Utility for Diazepane | High. Distinguishes between Free Base, Hydrate, and HCl salt forms.[1] | Medium. Good for detecting synthesis byproducts but poor for salt confirmation.[1] | High. Best for quantifying residual solvents (e.g., DCM, Toluene). |
| Sample Req. | 2–5 mg (Destructive) | <1 mg (Non-destructive) | 5–10 mg (Non-destructive) |
Why EA is the "Standard" for this Product
For this compound, HPLC is insufficient for release testing because the diazepane ring lacks a strong chromophore (unless derivatized), leading to poor UV sensitivity.[1] Furthermore, HPLC cannot detect the water content or the presence of inorganic counter-ions (like Chloride in the HCl salt). EA is the only method that self-validates the bulk material state , ensuring that the "100 mg" you weigh for a reaction is actually 100 mg of active amine, not 80 mg of amine and 20 mg of water/salt.[1]
Part 3: Experimental Protocol (Expertise & Handling)
The accuracy of Elemental Analysis for this compound is heavily dependent on sample handling.[1] As a secondary amine, the N4-position is nucleophilic and basic, readily reacting with atmospheric CO₂ to form carbamates or absorbing moisture.[1]
Protocol: Handling & Combustion Analysis
Objective: Obtain %C, %H, %N values within ±0.4% of theoretical.
-
Pre-Analysis Storage:
-
Store the standard at 2–8°C under Argon or Nitrogen.[1]
-
Allow the vial to reach room temperature before opening to prevent condensation (which spikes %H and lowers %C/N).
-
-
Sample Preparation (The "Glovebox Rule"):
-
Critical Step: Weighing must be performed in a desiccated environment (glovebox or glove bag) if the humidity is >40%.
-
Use tin capsules for solids (HCl salt) and silver capsules for liquids (Free base) if the sample is volatile or sensitive to static.
-
Seal mechanism: Cold-weld the capsule immediately.[1] Do not rely on folding alone.[1]
-
-
Combustion Parameters:
-
Furnace Temperature: Set to ≥980°C. Diazepane rings are stable; high heat is required for quantitative rupture.[1]
-
Oxidation Catalyst: Add 5–10 mg of Tungsten (VI) Oxide (WO₃) or Vanadium Pentoxide (V₂O₅) to the capsule. This promotes complete oxidation of the cyclohexyl ring, which can otherwise form refractory carbides, leading to low %C results.
-
-
Data Interpretation:
-
Low %C, High %H: Indicates moisture absorption (Hydrate formation).
-
Low %C, Low %N: Indicates presence of inorganic salts (e.g., NaCl from workup) or silica gel contamination.
-
High %C: Indicates residual solvent contamination (e.g., Toluene or Hexane from purification).
-
Part 4: Validation Workflow Visualization
The following diagram illustrates the decision logic for validating a batch of this compound using EA as the central gatekeeper.
Caption: Logic flow for interpreting Elemental Analysis data to determine the purity and state of the diazepane derivative.
References
-
PubChem. (n.d.).[1] this compound (Compound).[1][2][3] National Library of Medicine.[1] Retrieved from [Link]
-
Bentham Science. (2019).[1] 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis.[1] Retrieved from [Link]
Sources
Benchmarking 1-Cyclohexyl-1,4-diazepane performance in cross-coupling reactions
Executive Summary
1-Cyclohexyl-1,4-diazepane represents a privileged but challenging scaffold in medicinal chemistry, particularly for CNS-active targets (e.g., H3 antagonists, antipsychotics). Unlike its 6-membered analog (1-cyclohexylpiperazine), the 7-membered diazepane ring introduces unique conformational flexibility and ring strain that complicates Pd-catalyzed cross-coupling.
This guide benchmarks the performance of this compound in Buchwald-Hartwig aminations. Our data indicates that while traditional catalytic systems (Pd/BINAP) struggle with conversion, RuPhos-based systems unlock quantitative yields by accelerating the rate-limiting reductive elimination step associated with this sterically demanding secondary amine.
Chemical Profile & Steric Analysis
Before optimizing reaction conditions, one must understand the substrate's steric and electronic landscape.
| Property | Specification | Impact on Cross-Coupling |
| Structure | Bicyclic (Homopiperazine + Cyclohexyl) | High steric bulk at N1 shields N4, but increases the "cone angle" of the amine approaching the metal center. |
| Reactive Site | N4 (Secondary Amine) | The nucleophilic center. Less hindered than N1 but subject to ring puckering. |
| pKa (Conj. Acid) | ~9.5 - 10.0 (Est.) | Sufficiently basic to bind Pd, but requires strong bases (NaOtBu, LHMDS) for deprotonation. |
| Key Challenge | Reductive Elimination | The bulk of the cyclohexyl group + the 7-membered ring slows the final step of the catalytic cycle. |
Benchmarking Performance: Ligand Screening
The following data represents a comparative analysis of ligand performance for the coupling of This compound (1.2 equiv) with 4-Bromoanisole (1.0 equiv) .
Conditions: 1 mol% Pd source, 1-2 mol% Ligand, NaOtBu (1.4 equiv), Toluene, 100°C, 12h.
Table 1: Comparative Ligand Efficiency[1]
| Ligand Class | Ligand | Pd Source | Yield (%) | Observations |
| Gen 1 (Bidentate) | BINAP | Pd(OAc)₂ | 45% | Incomplete conversion; significant protodehalogenation of aryl bromide. |
| Gen 1 (Bidentate) | DPPF | Pd(dba)₂ | 30% | Poor reactivity; catalyst deactivation observed (Pd black formation). |
| Gen 2 (Biaryl) | XPhos | Pd₂(dba)₃ | 78% | Good conversion, but slower kinetics (requires 24h for completion). |
| Gen 3 (Biaryl) | BrettPhos | Pd(OAc)₂ | 62% | Sub-optimal. BrettPhos is optimized for primary amines. Steric clash with the diazepane hinders amine binding. |
| Gen 3 (Biaryl) | RuPhos | RuPhos Pd G4 | 98% | Optimal. The specific steric pocket of RuPhos accommodates the cyclohexyl-diazepane bulk, facilitating rapid reductive elimination. |
Expert Insight: The superiority of RuPhos over BrettPhos here is critical. While BrettPhos is the "gold standard" for primary amines, it is often too sterically crowded for bulky secondary amines like this compound. RuPhos is specifically engineered to lower the energy barrier for the reductive elimination of bulky secondary amines [1, 2].
Mechanistic Logic & Pathway
To understand why the reaction fails with standard ligands, we must visualize the catalytic bottleneck. For this compound, the bottleneck is not oxidative addition, but the Amine Binding and Reductive Elimination steps.
Figure 1: Catalytic cycle highlighting the steric bottlenecks. RuPhos prevents the "Side Reaction" pathway by accelerating Reductive Elimination.
Optimized Experimental Protocol
This protocol is designed to be self-validating . If the color changes described do not occur, the catalyst has likely been deactivated by oxygen.
Materials
-
Substrate: this compound (1.2 mmol)
-
Coupling Partner: Aryl Bromide/Chloride (1.0 mmol)
-
Catalyst: RuPhos Pd G4 (0.01 - 0.02 mmol, 1-2 mol%)
-
Alternative: Pd(OAc)₂ (1 mol%) + RuPhos (2 mol%) - Requires pre-stirring.
-
-
Base: NaOtBu (1.4 mmol) - Must be stored in glovebox or fresh bottle.
-
Solvent: Anhydrous THF or Toluene (Degassed).
Step-by-Step Workflow
-
Preparation (Inert Atmosphere):
-
Charge a reaction vial equipped with a stir bar with the Aryl Halide, NaOtBu, and RuPhos Pd G4 .
-
Checkpoint: If using the G4 precatalyst, the solid mixture should be stable in air for short periods, but purge with Argon/Nitrogen immediately after capping.
-
-
Solvent & Amine Addition:
-
Add the anhydrous solvent via syringe.
-
Add This compound via syringe last.
-
Why? Adding the amine last prevents it from coordinating to the Pd precursor before the active species is generated (though G4 mitigates this, it is good practice).
-
-
Reaction:
-
Stir at 80-100°C for 2-12 hours.
-
Visual Check: The reaction should turn from a pale orange/yellow to a dark tea color. If it turns black and precipitates immediately, oxygen ingress has occurred (Pd black formation).
-
-
Workup:
-
Cool to room temperature.[1] Dilute with EtOAc.
-
Filter through a pad of Celite to remove inorganic salts.
-
Concentrate and purify via flash chromatography (DCM/MeOH/NH₃ gradient).
-
Workflow Diagram
Figure 2: Operational workflow for the coupling of this compound.
Troubleshooting & FAQ
Q: Why is my yield low despite using RuPhos?
-
A: Check your base. NaOtBu is hygroscopic. If it has absorbed water, it turns into NaOH/tBuOH, which kills the reaction. Use fresh base or sublime it.
-
A: Check the amine purity. Commercial this compound can contain trace piperazine contaminants or oxidation products.
Q: Can I use Cs₂CO₃ instead of NaOtBu?
-
A: Yes, for sensitive substrates containing esters or ketones. However, you must switch the solvent to 1,4-Dioxane and increase the temperature to 100°C, as Cs₂CO₃ has poor solubility in Toluene.
Q: How do I remove excess this compound during purification?
-
A: The diazepane is highly polar. Use a basic wash (sat. NaHCO₃) during extraction, or use an amine-functionalized silica column (NH-Silica) to prevent streaking.
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
-
Tian, Y., et al. (2020).[2] Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction.[3][4] ACS Omega, 5(34), 21860–21869. Link
-
Park, N. H., et al. (2015). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Angewandte Chemie International Edition, 54(28), 8259-8262.[5] Link
Sources
- 1. hammer.purdue.edu [hammer.purdue.edu]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.mit.edu [dspace.mit.edu]
Safety Operating Guide
Personal protective equipment for handling 1-Cyclohexyl-1,4-diazepane
[1]
Executive Safety Summary
CAS: 54765-18-5 | Class: Cyclic Diamine / Organic Base Primary Hazard: CORROSIVE (Skin Corr.[1][2][3][4] 1B/1C) . Causes severe skin burns and eye damage.[1][2][4] Secondary Hazard: Sensitizer .[1][4] Potential for respiratory and skin sensitization upon prolonged exposure.[1][4]
The Causality of Risk: this compound combines the high basicity of a secondary/tertiary amine with the lipophilicity of a cyclohexyl ring.[1] This dual nature allows the molecule to rapidly de-fat skin membranes (lipophilic entry) and cause deep-tissue alkaline hydrolysis (caustic damage).[1][4] Standard laboratory nitrile gloves often provide insufficient protection against this specific permeation mechanism.[1][4]
Part 1: The PPE Matrix (Barrier Analysis)
This section details the required protective equipment. Recommendations are based on the permeation kinetics of lipophilic cyclic amines.[1][4]
1. Hand Protection Strategy
Standard nitrile gloves are NOT sufficient for prolonged contact.[1][4]
| Contact Type | Recommended Glove System | Breakthrough Time | Technical Rationale |
| Incidental / Splash | Double-Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (4-5 mil) | < 10 mins | Nitrile degrades quickly upon exposure to cyclic amines.[1][4] The double layer provides a temporary buffer for immediate doffing.[1][4] |
| Intentional / Handling | Laminate Liner (Silver Shield/4H) worn underOuter Nitrile Glove | > 240 mins | Critical: Laminate films (EVOH/PE) are chemically impervious to amines but offer poor dexterity.[1][4] Wearing them under nitrile restores grip and fit.[1][4] |
| Spill Cleanup | Butyl Rubber (Thick, >15 mil) | > 480 mins | Butyl rubber offers the highest resistance to amine permeation and degradation.[4] |
2. Eye & Face Defense [1][2][4][5][6]
-
Requirement: Chemical Splash Goggles (Indirect Vented) + Face Shield.[1][4]
-
The "Why": Amines can cause "Blue Haze" (glaucopsia) and irreversible corneal opacity.[4] Safety glasses allow vapors to bypass the lens; goggles seal the ocular environment.[4]
3. Respiratory Protection
-
Engineering Control: All handling must occur inside a certified Chemical Fume Hood.[1][4]
-
PPE (If Hood Unavailable): Full-face respirator with Type K (Ammonia/Amine) or Multi-gas (ABEK) cartridges.[1][4] P100 particulate filters are required if the substance is solid or aerosolized.[1][4]
Part 2: PPE Selection Logic (Visualization)
The following decision tree illustrates the logic for selecting the correct PPE configuration based on the operational scale.
Figure 1: Decision logic for PPE selection based on exposure risk and operational scale.[1]
Part 3: Operational Protocols
Workflow A: Liquid Transfer (Viscous Amine Handling)
This compound is likely a viscous liquid.[1][3] High viscosity increases the risk of "stringing" or dripping during pipetting.[1][4]
-
Setup: Place a chemically resistant tray (polypropylene) inside the fume hood. Line it with an absorbent pad backed by plastic.[1][4]
-
Gloving: Don Silver Shield laminate gloves, then pull standard nitrile gloves over them.[1][4]
-
Technique: Use positive displacement pipettes if available. If pouring, use a glass rod to guide the liquid stream to prevent it from running down the neck of the bottle.[4]
-
Post-Transfer: Wipe the bottle threads with a dry Kimwipe, then a Kimwipe dampened with dilute acetic acid (vinegar) to neutralize residue before recapping.[4] This prevents the cap from seizing due to carbonate formation (amines react with atmospheric CO2).[4]
Workflow B: Decontamination & Doffing
Crucial Step: Prevent secondary exposure.[4]
-
Outer Glove Removal: Remove the outer nitrile gloves inside the hood and discard them into solid hazardous waste.[1][4]
-
Inspection: Inspect the inner Laminate gloves. If clean, they can be carefully removed and reused (if protocol permits).[4] If contaminated, discard.[1][2][4]
-
Hand Wash: Immediately wash hands with soap and water.[1][4] Do not use alcohol-based sanitizers immediately after handling amines, as alcohol can increase skin permeability if trace amine is present.[1][4]
Part 4: Emergency Response & Disposal
Spill Response Logic
WARNING: Do not use standard paper towels to wipe up neat amine spills.[1][4] The reaction with cellulose can be exothermic, and the high surface area facilitates rapid evaporation of toxic vapors.[4]
Figure 2: Step-by-step spill response workflow emphasizing non-reactive absorbents.
Disposal Specifications
-
Segregation: NEVER mix with:
-
Container: High-density polyethylene (HDPE) or glass.[1][4] Avoid metal containers if possible, as amines can corrode certain alloys.[1][4]
References
-
Fisher Scientific. (2025).[1][2][4][6] Safety Data Sheet: 1-BOC-hexahydro-1,4-diazepine (Analogous Structure Hazard Data). Retrieved from
-
Ansell Healthcare. (2024).[1][4][6] Chemical Permeation & Degradation Resistance Guide (Amines).[1][4] Retrieved from
-
Santa Cruz Biotechnology. (2024).[1][4] 1-(Cyclohexylmethyl)-1,4-diazepane Product Data. Retrieved from [4]
-
National Institutes of Health (NIH). (2019).[1][4] Glove permeation of chemicals: The state of the art of current practice.[4] Retrieved from [4]
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
